Product packaging for 5-hydroxy-2-methylpyridin-4(1H)-one(Cat. No.:CAS No. 95264-52-1)

5-hydroxy-2-methylpyridin-4(1H)-one

Cat. No.: B2823748
CAS No.: 95264-52-1
M. Wt: 125.127
InChI Key: CQSSTKMHAQFIIJ-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylpyridin-4(1H)-one (CAS 95264-52-1) is a high-purity hydroxypyridinone compound of significant interest in medicinal and organic chemistry research. This chemical serves as a key scaffold for developing novel bioactive molecules. Its strong iron-chelating properties are a primary area of investigation; analogs of hydroxypyridinone, such as those with a hydroxymethyl substituent, have demonstrated enhanced iron chelation capabilities with a pFe³⁺ value higher than the clinically used deferiprone, making them promising candidates for research into treating iron overload diseases . In silico studies also predict that hybrid molecules incorporating this core structure possess potential bioavailability and show affinity for protein targets like phosphoinositol-dependent kinase-1 (PDK1) and the apoptosis regulator Mcl-1, suggesting potential for antitumor applications . Furthermore, recent research on simplified cortistatin A analogs has shown that pyridone-embedded structures can exhibit potent and selective growth inhibitory activity, highlighting the value of this chemotype in developing anti-angiogenic and anticancer agents . Researchers can utilize this versatile building block in synthesizing more complex hybrid molecules for pharmaceutical and agrochemical discovery, as well as in metallochemistry for studying metal ion coordination. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B2823748 5-hydroxy-2-methylpyridin-4(1H)-one CAS No. 95264-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-methyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-5(8)6(9)3-7-4/h2-3,9H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSSTKMHAQFIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-hydroxy-2-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthesis pathways for 5-hydroxy-2-methylpyridin-4(1H)-one, a crucial chelating agent also known as Deferiprone. This document details the methodologies for the prevalent one-step synthesis from maltol and methylamine, alongside a multi-step alternative involving a protection-deprotection strategy. The guide includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the synthesis workflows to support research and development in pharmaceuticals and related fields.

Core Synthesis Pathways: An Overview

The synthesis of this compound is most commonly achieved through a straightforward and efficient one-step reaction between maltol and methylamine.[1][2] This method is lauded for its simplicity, high yield, and mild reaction conditions.[3][4] An alternative, multi-step pathway offers a different strategic approach, involving the protection of the hydroxyl group of maltol before the introduction of the methylamine moiety, followed by a final deprotection step. This section will delve into the specifics of both methodologies.

One-Step Synthesis from Maltol and Methylamine

This widely used method involves the direct reaction of maltol with methylamine in a mixed solvent system. The reaction is a one-pot cascade that is practical and results in a high yield of the final product.[3][4]

Three-Step Synthesis via Benzyl-Protected Intermediate

An alternative approach to the synthesis of this compound involves a three-step process. This method begins with the protection of the hydroxyl group of maltol, typically through benzylation, followed by the reaction with an amine and subsequent deprotection to yield the final product.

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data associated with each synthesis pathway, allowing for a clear comparison of their efficiencies.

Table 1: One-Step Synthesis of this compound

ParameterValueReference
Starting Material Maltol[3]
Reagent Methylamine[3]
Molar Ratio (Maltol:Methylamine) 1 : 3[3]
Solvent Water : Ethanol (10:1)[3]
pH 5.0[3]
Reaction Temperature 100 °C (Reflux)[3]
Reaction Time 16 hours[3]
Purification Method Recrystallization from water[3]
Yield 97%[3]

Table 2: Three-Step Synthesis of this compound

StepParameterValueReference
1. Benzylation of Maltol Yield 72%[3]
2. Reaction with Ammonia Yield 75%[4]
3. Deprotection Estimated Overall Yield ~54%

Experimental Protocols

This section provides detailed experimental procedures for the key synthesis pathways discussed.

Protocol 1: One-Step Synthesis from Maltol and Methylamine

Materials:

  • Maltol

  • Methylamine (40% aqueous solution)

  • Ethanol

  • Hydrochloric Acid (6.0 M)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 5 mmol of maltol and 15 mmol of methylamine in a mixture of 20 mL of water and 2 mL of ethanol.[3]

  • Adjust the pH of the reaction mixture to 5.0 using 6.0 M hydrochloric acid.[3]

  • Reflux the reaction mixture at 100 °C for 16 hours.[3]

  • After completion of the reaction, a precipitate will form. Separate the precipitate by filtration.[3]

  • Dry the precipitate and recrystallize it from water to obtain pure this compound.[3]

Protocol 2: Three-Step Synthesis via Benzyl-Protected Intermediate

Step 1: Synthesis of 3-(Benzyloxy)-2-methyl-4H-pyran-4-one

  • A detailed protocol for the benzylation of maltol can be followed to yield 3-(benzyloxy)-2-methyl-4H-pyran-4-one. The reported yield for this step is approximately 72%.[3]

Step 2: Synthesis of 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone

  • To a solution of 3-(benzyloxy)-2-methyl-4H-pyran-4-one (0.064 mol) in ethanol (25 mL), add aqueous ammonia solution (50 mL).[4]

  • Reflux the reaction mixture overnight.[4]

  • Remove the solvent by distillation under reduced pressure.[4]

  • Dissolve the residue in water and adjust the pH to 1 with concentrated hydrochloric acid.[4]

  • Wash the aqueous phase with ethyl acetate (3 x 25 mL).[4]

  • Adjust the pH of the aqueous phase to 10 with 2 M sodium hydroxide solution.[4]

  • Extract the aqueous phase with chloroform (3 x 1 L).[4]

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Recrystallize the crude product from a solvent mixture of methanol/ether to give the product. The reported yield is 75%.[4]

Step 3: Deprotection to yield this compound

  • The final step involves the removal of the benzyl protecting group. This is typically achieved by catalytic hydrogenation. The benzylated pyridinone derivative is dissolved in a suitable solvent (e.g., ethanol) and treated with a palladium on carbon catalyst under a hydrogen atmosphere. The reaction progress is monitored until completion, after which the catalyst is filtered off, and the solvent is evaporated to yield the final product, often as an HCl salt.

Synthesis Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the workflows of the described synthesis pathways.

One_Step_Synthesis Maltol Maltol Reaction Reaction (Water/Ethanol, pH 5, 100°C, 16h) Maltol->Reaction Methylamine Methylamine Methylamine->Reaction Product This compound Reaction->Product Yield: 97%

Caption: One-Step Synthesis of this compound.

Three_Step_Synthesis cluster_step1 Step 1: Protection cluster_step2 Step 2: Amination cluster_step3 Step 3: Deprotection Maltol Maltol Benzylation Benzylation Maltol->Benzylation Yield: 72% ProtectedMaltol 3-(Benzyloxy)-2-methyl- 4H-pyran-4-one Benzylation->ProtectedMaltol Yield: 72% ReactionAmine Reaction with Ammonia ProtectedMaltol->ReactionAmine ProtectedProduct 3-(Benzyloxy)-2-methyl- 4(1H)-pyridinone ReactionAmine->ProtectedProduct Yield: 75% Deprotection Catalytic Hydogenation ProtectedProduct->Deprotection FinalProduct 5-hydroxy-2-methylpyridin- 4(1H)-one Deprotection->FinalProduct

Caption: Three-Step Synthesis of this compound.

References

An In-depth Technical Guide to 5-hydroxy-2-methylpyridin-4(1H)-one and its Potent Iron Chelating Analogue

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 95264-52-1

Core Compound Properties

PropertyValueReference
Molecular Formula C₆H₇NO₂--INVALID-LINK--
Molecular Weight 125.13 g/mol --INVALID-LINK--
Synonyms 5-Hydroxy-2-methyl-1,4-dihydropyridin-4-one--INVALID-LINK--

Introduction to Hydroxypyridinones as Iron Chelators

Hydroxypyridinones are a significant class of heterocyclic compounds renowned for their strong and selective iron-chelating capabilities.[1] Iron is essential for numerous physiological processes, but its excess can be toxic, leading to the generation of reactive oxygen species and subsequent cellular damage. Iron overload is a critical clinical issue in various diseases, including β-thalassemia and hemochromatosis, necessitating chelation therapy to remove excess iron from the body.

The 3-hydroxy-4-pyridinone scaffold, present in the title compound and its analogue, is particularly effective in binding ferric iron (Fe³⁺). Deferiprone, a well-known oral iron chelator, features this core structure. The research into analogues like 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one aims to develop chelators with improved efficacy and safety profiles.[1][2]

Synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one

The synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one is a multi-step process that typically starts from the readily available and inexpensive kojic acid. The overall workflow involves the protection of the 5-hydroxyl group, conversion of the pyranone ring to a pyridinone ring, and subsequent deprotection.

G KojicAcid Kojic Acid Protection Protection of 5-hydroxyl group (Benzyl Chloride, NaOH) KojicAcid->Protection ProtectedPyranone 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one Protection->ProtectedPyranone RingConversion Ring Conversion to Pyridinone (Aqueous Ammonia) ProtectedPyranone->RingConversion ProtectedPyridinone 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one RingConversion->ProtectedPyridinone Deprotection Deprotection (Catalytic Hydrogenation) (H₂, Pd/C) ProtectedPyridinone->Deprotection FinalProduct 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one Deprotection->FinalProduct

A high-level overview of the synthetic workflow for 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one.
Detailed Experimental Protocol for Synthesis

This protocol is adapted from the synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one.[3]

Step 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

  • To a solution of kojic acid (14.2 g, 100 mmol) in 100 mL of methanol, add a 11 M aqueous solution of sodium hydroxide (10 mL).

  • Heat the mixture to reflux.

  • Add benzyl chloride (12.75 mL, 111 mmol) dropwise to the refluxing mixture.

  • Continue refluxing overnight. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane/methanol (1:0.75).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash it with a mixture of ethyl ether and petroleum ether.

  • The product is a light brown solid with a yield of approximately 77%.

Step 2: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one

  • Dissolve 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (6.25 g, 26.91 mmol) in 25 mL of methanol.

  • Add a 25% aqueous ammonia solution (57.5 mL) to the methanolic solution.

  • Reflux the mixture for 4 hours.

  • After cooling, evaporate the solvent under reduced pressure to obtain a solid.

  • Recrystallize the solid from a mixture of methanol and ethyl ether to yield the product as a white solid (approximately 71% yield).

Step 3: Synthesis of 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one

  • Dissolve 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one (2.542 g, 10.99 mmol) in 200 mL of methanol.

  • Add 10% Palladium on carbon (Pd/C) (0.258 g) to the solution.

  • Bubble hydrogen gas through the mixture while stirring vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Once the reaction is complete, filter off the Pd/C catalyst.

  • Wash the catalyst with ethanol.

  • The final product will crystallize from the filtrate and can be dried under reduced pressure.

Iron Chelation and Coordination Chemistry

The primary biological function of interest for 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one is its ability to chelate iron. The affinity of a chelator for a metal ion is a critical parameter in determining its potential therapeutic efficacy.

Quantitative Analysis of Iron Chelation

The iron-chelating ability of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has been quantified and compared to the clinically used iron chelator, deferiprone. The pFe³⁺ value is a common metric used to express the iron-binding affinity at physiological pH. A higher pFe³⁺ value indicates a stronger affinity for iron.

CompoundpFe³⁺ ValueReference
5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one 22.0[1]
Deferiprone 20.6[1]

The enhanced iron-chelating capability of the hydroxymethyl analogue is attributed to tautomeric changes and the electronic effects of the substituents on the pyridinone ring.[1]

G cluster_0 Iron Chelation by 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one Fe3_ion Fe³⁺ Ion Complex [Fe(chelator)₃] Complex Fe3_ion->Complex Coordination Chelator 3 x 5-hydroxy-2-(hydroxymethyl) pyridin-4(1H)-one Chelator->Complex Binding

A simplified representation of the iron chelation process.
Experimental Protocol for Evaluating Iron Chelation

The coordination of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one with Fe³⁺ can be studied using a combination of spectrophotometric and potentiometric titrations.[1]

Materials and Reagents:

  • 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one

  • Standardized FeCl₃ solution

  • Carbonate-free 0.1 M KOH solution

  • Standardized HCl solution

  • KCl (for maintaining constant ionic strength)

  • Spectrophotometer

  • Potentiometer with a pH electrode

Procedure:

  • Prepare a solution of the ligand (5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one) of known concentration.

  • Prepare a solution of FeCl₃ of known concentration.

  • In a thermostated vessel (e.g., at 25 °C), place a known volume of the ligand solution and add a specific amount of the FeCl₃ solution.

  • Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titrate the solution with a standardized, carbonate-free KOH solution.

  • Simultaneously record the pH of the solution using the potentiometer and the UV-Vis absorbance spectrum using the spectrophotometer at various pH intervals.

  • The collected data (pH and absorbance) are then analyzed using specialized software to determine the protonation constants of the ligand and the stability constants of the Fe³⁺-ligand complexes.

Tautomerism in Hydroxypyridinones

The chemical behavior and chelating ability of hydroxypyridinones are significantly influenced by tautomerism. 4-Hydroxypyridines can exist in equilibrium with their pyridone tautomers. In the case of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, the presence of the hydroxyl group at the 5-position can lead to different tautomeric forms, which can affect its coordination properties. Computational and experimental studies, such as NMR and UV-Vis spectroscopy at different pH values, are employed to investigate these tautomeric equilibria.[1] The stability of these tautomers is influenced by factors like aromaticity and intramolecular hydrogen bonding.

Conclusion

While direct, in-depth experimental data for 5-hydroxy-2-methylpyridin-4(1H)-one remains elusive in the public domain, the comprehensive research on its close analogue, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, provides a robust framework for understanding its synthesis, properties, and potential applications. The enhanced iron-chelating capacity of this analogue compared to the clinically used drug Deferiprone highlights the potential of this class of compounds in the development of new therapeutic agents for iron overload disorders. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

References

The Biological Profile of 5-hydroxy-2-methylpyridin-4(1H)-one: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: 5-hydroxy-2-methylpyridin-4(1H)-one and its derivatives represent a class of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of their primary role as potent iron chelators, with a particular focus on the enhanced efficacy of hydroxylated derivatives. Furthermore, this document explores the antiviral properties exhibited by dideoxynucleoside derivatives of this pyridinone core. The content herein summarizes key quantitative data, details the experimental protocols utilized for their biological evaluation, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Pyridinones are a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. Among these, this compound serves as a crucial scaffold for the development of therapeutic agents. Its structural features, particularly the hydroxyl and keto groups, are pivotal for its biological function, most notably in the chelation of metal ions. This guide delves into the specifics of its biological activities, with an emphasis on its potential applications in medicine.

Primary Biological Activity: Iron Chelation

The most prominent biological activity of this compound derivatives is their ability to act as iron chelators. This is particularly significant in the context of iron overload diseases.

A key derivative, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, has been extensively studied for its iron-chelating properties.[1][2] This compound demonstrates a remarkably high affinity for Fe³⁺ ions.[1][2] The chelating efficacy is attributed to tautomeric changes that the molecule undergoes as a function of pH, which influences its coordinating ability.[1][2]

Quantitative Analysis of Iron Chelation

The iron-chelating capacity of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has been quantified and compared to deferiprone, a clinically used iron chelator.

CompoundpFe³⁺ ValueComparison
5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one22.0Noticeably higher than deferiprone, indicating a stronger iron-chelating capability.[1][2]
Deferiprone20.6A clinical chelating agent used for iron overload diseases.[1][2]

The higher pFe³⁺ value is a result of the tautomeric shift to a catechol form and a lower protonation constant of the hydroxyl group.[1][2]

Selectivity for Iron

In addition to its high affinity for iron, the selectivity of a chelating agent is crucial to avoid disrupting the homeostasis of other essential metal ions. The coordinating ability of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one towards Al³⁺, Cu²⁺, and Zn²⁺ has been studied.[1][2] The chelating ability for these ions was not higher than that of deferiprone, suggesting that it is a more selective iron chelator.[1][2]

Antiviral Activity of Derivatives

Derivatives of 3-hydroxy-2-methylpyridin-4-one have been synthesized and evaluated for their antiviral properties. Specifically, novel alpha and beta dideoxynucleoside derivatives have shown moderate activity against Herpes Simplex Virus (HSV) type 1 and type 2.[3]

Experimental Methodologies

Synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one

The synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has been reported, providing a basis for its biological evaluation.[1][2] A detailed method involves the conversion of a precursor, which is then reacted with aqueous ammonia under reflux conditions.[1]

Evaluation of Iron Chelation and In Vivo Studies

The coordination ability of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one towards Fe³⁺ was investigated using a combination of chemical, computational, and animal approaches.[1][2] Bio-distribution studies in mice were conducted to confirm the in vivo efficacy of the compound as an iron chelator.[1][2]

Synthesis and Antiviral Evaluation of Dideoxynucleoside Derivatives

The synthesis of the dideoxynucleoside derivatives of 3-hydroxy-2-methylpyridin-4-one was achieved using standard Vorbrüggen coupling conditions.[3] The resulting compounds were then subjected to antiviral screening to assess their activity against various viruses, with notable results against HSV-1 and HSV-2.[3]

Visualizations

Iron Chelation Mechanism

The following diagram illustrates the proposed mechanism of iron chelation by this compound derivatives, highlighting the coordination with the Fe³⁺ ion.

Iron_Chelation cluster_chelator Chelator: this compound derivative cluster_ion Metal Ion Chelator1 Pyridinone Ring Complex Stable Chelate Complex Chelator1->Complex Chelator2 Hydroxyl Group Fe3 Fe³⁺ Chelator2->Fe3 Coordination Bond Chelator3 Keto Group Chelator3->Fe3 Coordination Bond Fe3->Complex Forms

Caption: Iron Chelation by this compound.

Experimental Workflow for Biological Evaluation

This diagram outlines the general workflow from synthesis to in vivo testing for evaluating the biological activity of this compound derivatives.

Experimental_Workflow Synthesis Chemical Synthesis of Derivatives Purification Purification and Characterization Synthesis->Purification In_Vitro In Vitro Assays (e.g., Antiviral, Cytotoxicity) Purification->In_Vitro Quantitative Quantitative Analysis (e.g., IC50, pFe³⁺) In_Vitro->Quantitative In_Vivo In Vivo Studies (e.g., Animal Models) Quantitative->In_Vivo Promising Candidates Data_Analysis Data Analysis and Interpretation In_Vivo->Data_Analysis

References

An In-depth Technical Guide to the Discovery of 5-hydroxy-2-methylpyridin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery and development of 5-hydroxy-2-methylpyridin-4(1H)-one derivatives for researchers, scientists, and drug development professionals. It covers synthetic methodologies, biological activities, structure-activity relationships, and detailed experimental protocols.

Introduction

This compound and its analogues represent a "privileged" scaffold in medicinal chemistry. This core structure, readily accessible from starting materials like kojic acid, possesses excellent metal-chelating properties and serves as a versatile template for the design of various therapeutic agents.[1][2] Derivatives of this class have shown a wide range of biological activities, including enzyme inhibition, and antimicrobial and anticancer effects.[3][4][5]

Synthesis of this compound Derivatives

A common and efficient route for the synthesis of the this compound core and its derivatives starts from commercially available kojic acid.[2][6][7] The general synthetic scheme involves the protection of the primary hydroxyl group of kojic acid, followed by reaction with an amine to form the pyridinone ring, and subsequent deprotection and derivatization.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound derivatives.

G cluster_synthesis Synthesis Kojic_Acid Kojic Acid (Starting Material) Protection Protection of 5-hydroxyl group (e.g., Benzylation) Kojic_Acid->Protection Reaction_with_Amine Reaction with Amine (R-NH2) (Pyridinone ring formation) Protection->Reaction_with_Amine Deprotection Deprotection of 5-hydroxyl group Reaction_with_Amine->Deprotection Core_Scaffold This compound Core Scaffold Deprotection->Core_Scaffold Derivatization Derivatization at various positions Core_Scaffold->Derivatization Final_Derivatives Final Derivatives Derivatization->Final_Derivatives

Caption: Synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one

This protocol describes a key step in the synthesis of the pyridinone scaffold from a protected kojic acid derivative.[7]

  • Materials: 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, aqueous ammonia solution.

  • Procedure:

    • Dissolve 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one in a suitable solvent.

    • Add an excess of aqueous ammonia solution to the reaction mixture.

    • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, 5-benzyloxy-2-(hydroxymethyl)-pyridin-4(1H)-one, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a variety of biological activities, primarily as enzyme inhibitors and metal chelators.

Enzyme Inhibition

A significant area of research has been the development of these derivatives as inhibitors of metalloenzymes, such as tyrosinase and influenza endonuclease.[6][8]

Several novel hydroxypyridinone derivatives have been synthesized and evaluated as potent tyrosinase inhibitors.[6] The inhibitory activity is often attributed to the chelation of copper ions in the enzyme's active site.

CompoundTargetIC50 (µM)Inhibition TypeReference
6e Tyrosinase (monophenolase)1.95-[6]
12a Tyrosinase (monophenolase)2.79-[6]
6e Tyrosinase (diphenolase)8.97Competitive-uncompetitive mixed-type[6]
12a Tyrosinase (diphenolase)26.20Competitive-uncompetitive mixed-type[6]
Kojic AcidTyrosinase (monophenolase)12.50-[6]

Table 1: Tyrosinase inhibitory activity of selected this compound derivatives.

Hydroxypyridinone scaffolds have been explored as metal-binding pharmacophores for the inhibition of the influenza PAN endonuclease, a key enzyme in viral replication.[8] These compounds coordinate to the dinuclear Mn2+ active site of the enzyme.

Metal Chelation

The hydroxypyridinone core is a highly effective chelator of trivalent metal ions, particularly iron(III). This property has been exploited for the development of agents for the treatment of iron overload diseases.[9][10] The pFe3+ value, which represents the iron-chelating efficiency at physiological pH, is a key parameter for evaluating these compounds.

CompoundpFe3+Reference
5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one (P1) 22.0[9]
Deferiprone20.6[9]

Table 2: Iron(III) chelation efficiency of a this compound derivative compared to Deferiprone.

Experimental Protocols for Biological Assays

General Workflow for Enzyme Inhibition Assay

The following diagram outlines a typical workflow for evaluating the enzyme inhibitory potential of newly synthesized derivatives.

G cluster_assay Enzyme Inhibition Assay Compound_Prep Compound Preparation (Stock solutions) Incubation Incubation with Test Compounds Compound_Prep->Incubation Enzyme_Assay Enzyme Assay Setup (Enzyme, Substrate, Buffer) Enzyme_Assay->Incubation Measurement Measurement of Enzyme Activity (e.g., Spectrophotometry) Incubation->Measurement Data_Analysis Data Analysis (IC50 determination) Measurement->Data_Analysis Mechanism_Studies Kinetic Studies (Inhibition Mechanism) Data_Analysis->Mechanism_Studies Final_Results Inhibitory Potency and Mechanism Mechanism_Studies->Final_Results

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol: Tyrosinase Inhibition Assay

This protocol is adapted from studies on hydroxypyridinone-based tyrosinase inhibitors.[6]

  • Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), test compounds, microplate reader.

  • Procedure:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well microplate, add phosphate buffer, mushroom tyrosinase solution, and various concentrations of the test compounds.

    • Pre-incubate the mixture at a specific temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the L-DOPA substrate solution.

    • Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway Modulation

The therapeutic effects of this compound derivatives often stem from their ability to modulate specific signaling pathways. For instance, by inhibiting key enzymes, these compounds can interfere with cellular processes crucial for disease progression.

Inhibition of Metalloenzyme-Dependent Signaling

The diagram below illustrates the general principle of how a this compound derivative can modulate a signaling pathway by inhibiting a metalloenzyme.

G cluster_pathway Signaling Pathway Modulation Upstream_Signal Upstream Signal Metalloenzyme Metalloenzyme (e.g., Tyrosinase) Upstream_Signal->Metalloenzyme Product Product (Signaling Molecule) Metalloenzyme->Product Substrate Substrate Substrate->Metalloenzyme Downstream_Effect Downstream Cellular Effect Product->Downstream_Effect Derivative This compound Derivative Inhibition Inhibition Derivative->Inhibition Inhibition->Metalloenzyme

Caption: Modulation of a signaling pathway via metalloenzyme inhibition.

Conclusion

The this compound scaffold is a highly promising platform for the discovery of novel therapeutic agents. Its synthetic accessibility and versatile biological activities, particularly as enzyme inhibitors and metal chelators, make it an attractive starting point for drug development campaigns. This guide provides a foundational understanding of the key aspects of the discovery process for this important class of compounds, from synthesis to biological evaluation. Further research into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of new and effective drugs for a range of diseases.

References

Spectroscopic Characterization of 5-hydroxy-2-methylpyridin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 5-hydroxy-2-methylpyridin-4(1H)-one based on established principles of spectroscopic analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.0 - 7.5Singlet1HH6
~ 6.0 - 6.5Singlet1HH3
~ 3.5 - 4.5Broad Singlet1HOH
~ 2.2 - 2.5Singlet3HCH₃
~ 10.0 - 12.0Broad Singlet1HNH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 170 - 180C4 (C=O)
~ 145 - 155C5 (C-OH)
~ 140 - 150C2 (C-CH₃)
~ 120 - 130C6
~ 105 - 115C3
~ 15 - 20CH₃

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200 - 3500BroadO-H stretch
3000 - 3200MediumN-H stretch
2850 - 3000MediumC-H stretch (sp³)
1640 - 1680StrongC=O stretch (amide)
1580 - 1640MediumC=C stretch
1400 - 1500MediumC-H bend
1200 - 1300MediumC-O stretch
Table 4: Predicted Mass Spectrometry Data
m/zFragmentation
125[M]⁺ (Molecular Ion)
110[M - CH₃]⁺
97[M - CO]⁺
82[M - CO - CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[1]

  • The solution height in the NMR tube should be between 4.0 and 5.0 cm.[1]

  • Wipe the exterior of the NMR tube clean before inserting it into the spectrometer's spinner turbine.[1]

  • Data Acquisition: Place the sample in the NMR spectrometer.

  • The instrument's magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve homogeneity.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Thin Solid Film Method):

  • Sample Preparation: Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[3]

  • Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

  • Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.[3]

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[4]

  • If the signal is too weak, add another drop of the solution to the plate and re-run the spectrum. If the signal is too strong, dilute the original solution and prepare a new film.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a heated probe or gas chromatography inlet.[5]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize, typically by losing an electron to form a radical cation (the molecular ion).[6]

  • Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.[5]

  • Mass Analysis: The ions are deflected by a magnetic field according to their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[6]

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep NMR_Data NMR Data: Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data IR Data: Functional Group Identification IR->IR_Data MS_Data MS Data: Molecular Weight, Fragmentation MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Mechanism of Action of 5-hydroxy-2-methylpyridin-4(1H)-one (Deferiprone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxy-2-methylpyridin-4(1H)-one, commonly known as Deferiprone, is an orally active iron chelator utilized in the management of transfusional iron overload. Its core mechanism revolves around its high affinity and selectivity for ferric iron (Fe³⁺), forming a stable complex that is subsequently excreted from the body, primarily through the urine.[1][2][3] This action effectively reduces the labile iron pool within cells, mitigating iron-induced oxidative stress and its downstream pathological consequences. Beyond simple chelation, Deferiprone modulates key cellular signaling pathways, including the hypoxia-inducible factor-1α (HIF-1α) and nuclear factor-kappa B (NF-κB) pathways, and inhibits the iron-dependent enzyme ribonucleotide reductase. This guide provides a comprehensive technical overview of the multifaceted mechanism of action of Deferiprone, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and experimental workflows.

Core Mechanism: Iron Chelation

Deferiprone is a bidentate ligand, meaning that two of its atoms bind to a central metal ion. Specifically, the hydroxyl and ketone groups on the pyridinone ring are responsible for coordinating with a ferric iron ion.[2] To form a stable, neutral complex, three molecules of Deferiprone bind to a single Fe³⁺ ion in a 3:1 stoichiometry.[1][2][3] This stable complex is then readily eliminated from the body, primarily via the kidneys and excreted in the urine.[1][2][3] This process of binding and eliminating excess iron is central to its therapeutic effect in iron overload conditions.

Binding Affinity and Selectivity

The therapeutic efficacy of an iron chelator is critically dependent on its affinity for iron and its selectivity for iron over other biologically important metal ions. Deferiprone exhibits a high affinity for Fe³⁺, as indicated by its pFe³⁺ value, which is a measure of the chelator's ability to bind iron at physiological pH. While Deferiprone also chelates other metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and aluminum (Al³⁺), its affinity for these is significantly lower than for iron, contributing to its relatively favorable safety profile.[1][3]

Table 1: Metal Ion Binding Constants of Deferiprone

Metal IonStability Constant (log β)Reference
Fe³⁺35[4]
Zn²⁺12.8[5]
Cu²⁺15.2[5]
Al³⁺28.1[5]

Note: Higher log β values indicate stronger binding affinity.

Cellular Mechanisms of Action

Beyond its direct iron-chelating activity, Deferiprone exerts its effects through the modulation of several intracellular pathways and processes.

Reduction of the Labile Iron Pool (LIP)

The labile iron pool (LIP) refers to a pool of chelatable, redox-active iron within the cell that is not sequestered in ferritin. This pool is a key contributor to the generation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress and cellular damage. Deferiprone, being a small, lipid-soluble molecule, can readily cross cell membranes and access the intracellular LIP.[2] By chelating this labile iron, Deferiprone effectively reduces the substrate for ROS production, thereby protecting cells from oxidative damage.[2]

Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase is a crucial iron-dependent enzyme that catalyzes the rate-limiting step in DNA synthesis: the conversion of ribonucleotides to deoxyribonucleotides. The activity of this enzyme is essential for cell proliferation. By chelating the iron required for the function of ribonucleotide reductase, Deferiprone can inhibit its activity.[6][7] This antiproliferative effect is a secondary consequence of its iron-chelating properties and is being explored for its potential in cancer therapy.[6]

Modulation of Signaling Pathways

Deferiprone's ability to alter intracellular iron homeostasis leads to the modulation of key signaling pathways that are sensitive to iron levels.

Activation of Hypoxia-Inducible Factor-1α (HIF-1α)

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). The stability and activity of HIF-1α are regulated by a class of iron-dependent enzymes called prolyl hydroxylases. Under normal oxygen and iron conditions, these enzymes hydroxylate HIF-1α, targeting it for proteasomal degradation. By chelating intracellular iron, Deferiprone inhibits the activity of prolyl hydroxylases.[8] This leads to the stabilization and accumulation of HIF-1α, even under normoxic conditions.[8][9] Activated HIF-1α then translocates to the nucleus and induces the expression of a wide range of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

HIF1a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Deferiprone Deferiprone Iron Intracellular Fe³⁺ Deferiprone->Iron Chelates PHD Prolyl Hydroxylases (Iron-dependent) Deferiprone->PHD Inhibits Iron->PHD Activates HIF1a HIF-1α PHD->HIF1a Hydroxylates VHL VHL HIF1a->VHL Binds Proteasome Proteasome VHL->Proteasome Targets for Degradation HIF1a_stable Stabilized HIF-1α ARNT ARNT (HIF-1β) HIF1a_stable->ARNT Dimerizes HRE Hypoxia Response Element (HRE) ARNT->HRE Binds Nucleus Nucleus TargetGenes Target Gene Expression (e.g., VEGF, EPO) HRE->TargetGenes Induces

Deferiprone-mediated activation of the HIF-1α signaling pathway.
Regulation of Nuclear Factor-kappa B (NF-κB)

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in the inflammatory response, cell survival, and proliferation. The activity of the NF-κB pathway can be influenced by cellular redox status, which is in turn affected by the labile iron pool. While the precise mechanisms are complex and can be cell-type specific, evidence suggests that iron chelation by agents like Deferiprone can modulate NF-κB signaling. By reducing iron-induced oxidative stress, Deferiprone can attenuate the activation of NF-κB, which is often triggered by reactive oxygen species. This can lead to a downregulation of pro-inflammatory gene expression.[10][11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Deferiprone Deferiprone Iron Labile Iron Pool (Fe³⁺) Deferiprone->Iron Chelates ROS Reactive Oxygen Species (ROS) Deferiprone->ROS Reduces Iron->ROS Generates (Fenton Reaction) IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Freed DNA DNA NFkB_active->DNA Translocates and Binds Nucleus Nucleus InflammatoryGenes Pro-inflammatory Gene Expression DNA->InflammatoryGenes Induces

Modulation of the NF-κB signaling pathway by Deferiprone.

Experimental Protocols

Iron Chelation Assay (Ferrozine-based)

This assay spectrophotometrically quantifies the iron-chelating ability of a compound. Ferrozine forms a colored complex with ferrous iron (Fe²⁺). In the presence of a chelator like Deferiprone, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance.

Materials:

  • Deferiprone solution (e.g., in water or DMSO)

  • Ferrous chloride (FeCl₂) solution (e.g., 2 mM)

  • Ferrozine solution (e.g., 5 mM in water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of various concentrations of Deferiprone solution to the wells of a 96-well plate.

  • Add 100 µL of FeCl₂ solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of ferrozine solution to each well.

  • Incubate the plate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 562 nm using a microplate reader.

  • Calculate the percentage of iron chelation using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without Deferiprone) and A_sample is the absorbance in the presence of Deferiprone.

Ferrozine_Assay start Start add_deferiprone Add Deferiprone to 96-well plate start->add_deferiprone add_fecl2 Add FeCl₂ solution and incubate 10 min add_deferiprone->add_fecl2 add_ferrozine Add Ferrozine solution and incubate 10 min add_fecl2->add_ferrozine read_absorbance Read absorbance at 562 nm add_ferrozine->read_absorbance calculate Calculate % chelation read_absorbance->calculate end End calculate->end

Workflow for the Ferrozine-based iron chelation assay.
Cytotoxicity Assay (LDH Release)

The lactate dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.

Materials:

  • Target cells (e.g., HepG2, SH-SY5Y)

  • Cell culture medium

  • Deferiprone solution

  • LDH cytotoxicity assay kit (containing lysis buffer, stop solution, and reaction mixture)

  • 96-well culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Deferiprone for a specified time (e.g., 24, 48 hours).

  • Include control wells: untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).

  • After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well and incubate according to the kit manufacturer's instructions (typically 30 minutes at room temperature, protected from light).

  • Add the stop solution to each well.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength of 680 nm.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [ (Sample_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs) ] * 100

LDH_Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with Deferiprone and controls seed_cells->treat_cells incubate Incubate for defined period treat_cells->incubate transfer_supernatant Transfer supernatant to new plate incubate->transfer_supernatant add_reagents Add LDH reaction mixture and stop solution transfer_supernatant->add_reagents read_absorbance Read absorbance (490 nm / 680 nm) add_reagents->read_absorbance calculate Calculate % cytotoxicity read_absorbance->calculate end End calculate->end

Workflow for the LDH cytotoxicity assay.
Labile Iron Pool Measurement (Calcein-AM Assay)

This assay uses the fluorescent probe Calcein-AM to quantify the intracellular labile iron pool. Calcein-AM is a cell-permeable, non-fluorescent molecule that is cleaved by intracellular esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched upon binding to iron.

Materials:

  • Target cells

  • Cell culture medium

  • Calcein-AM stock solution (e.g., 1 mM in DMSO)

  • Deferiprone solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells to the desired confluency.

  • Load the cells with Calcein-AM (e.g., 0.5-1 µM) in serum-free medium for 15-30 minutes at 37°C.

  • Wash the cells to remove excess Calcein-AM.

  • Treat one set of cells with a saturating concentration of Deferiprone (e.g., 100 µM) to chelate all intracellular labile iron, leading to maximum calcein fluorescence (Fmax).

  • Another set of cells is left untreated to measure the basal fluorescence, which is quenched by the labile iron (Fmin).

  • Measure the fluorescence intensity of both sets of cells using a fluorescence microscope or flow cytometer (Excitation: ~488 nm, Emission: ~515 nm).

  • The change in fluorescence (ΔF = Fmax - Fmin) is proportional to the concentration of the labile iron pool.

Calcein_Assay start Start load_cells Load cells with Calcein-AM start->load_cells wash_cells Wash to remove excess probe load_cells->wash_cells split_samples Split into two groups: Untreated and Deferiprone-treated wash_cells->split_samples measure_fmin Measure basal fluorescence (Fmin) (Untreated) split_samples->measure_fmin Group 1 measure_fmax Measure maximum fluorescence (Fmax) (Deferiprone-treated) split_samples->measure_fmax Group 2 calculate Calculate ΔF (Fmax - Fmin) to determine LIP measure_fmin->calculate measure_fmax->calculate end End calculate->end

Workflow for the Calcein-AM assay for labile iron pool.

Conclusion

The mechanism of action of this compound (Deferiprone) is multifaceted, extending beyond its primary role as an iron chelator. Its ability to efficiently bind and promote the excretion of excess iron forms the cornerstone of its therapeutic utility in iron overload disorders. Furthermore, its capacity to permeate cell membranes and reduce the intracellular labile iron pool leads to the modulation of critical cellular processes, including the inhibition of the iron-dependent enzyme ribonucleotide reductase and the regulation of key signaling pathways such as HIF-1α and NF-κB. This in-depth understanding of its molecular and cellular mechanisms is crucial for optimizing its clinical use and exploring its therapeutic potential in a broader range of diseases characterized by iron dysregulation. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals in their ongoing investigation of this important therapeutic agent.

References

In Vitro Efficacy of 5-hydroxy-2-methylpyridin-4(1H)-one and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-2-methylpyridin-4(1H)-one is a member of the hydroxypyridinone class of compounds, which are recognized for their significant metal-chelating properties and a wide range of potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro studies of this compound and its close structural analogs. The document details their biological activities, with a focus on metal chelation, and provides standardized experimental protocols for their evaluation. While in vitro data on this compound itself is limited in publicly accessible literature, this guide draws upon studies of closely related hydroxypyridinones to provide a foundational understanding for researchers.

Biological Activities and Quantitative Data

The primary in vitro biological activity attributed to hydroxypyridinones is their ability to chelate metal ions, particularly iron (Fe³⁺). This has significant implications for the treatment of iron overload diseases. A close analog, 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one, has been studied for its iron chelating efficacy. The following table summarizes the key quantitative data for this analog in comparison to the clinically used iron chelator, Deferiprone.

CompoundParameterValueReference CompoundReference Value
5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-onepFe³⁺22.0Deferiprone20.6

Table 1: Iron Chelation Efficacy of a this compound Analog [1][2]

The pFe³⁺ value is a measure of the iron-chelating efficiency at physiological pH. A higher pFe³⁺ value indicates a stronger affinity for iron. The data indicates that 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one is a more potent iron chelator than Deferiprone[1][2].

Derivatives of the hydroxypyridinone scaffold have also been investigated for other biological activities, including antileishmanial and anti-HIV properties. For instance, certain 1,3-disubstituted-4-hydroxy-6-methylpyridin-2(1H)-one derivatives have shown significant activity against Leishmania donovani.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. The following are representative protocols that can be adapted for the evaluation of this compound.

Protocol 1: Determination of Metal Chelation Efficacy (pFe³⁺)

This protocol is based on spectrophotometric titrations to determine the protonation and iron(III) complex formation constants.

1. Materials and Reagents:

  • This compound
  • Standardized iron(III) solution (e.g., from FeCl₃)
  • Potassium hydroxide (KOH) solution, carbonate-free
  • Potassium nitrate (KNO₃) for maintaining ionic strength
  • Hydrochloric acid (HCl)
  • High-purity water (Milli-Q or equivalent)
  • Spectrophotometer
  • pH meter and electrode

2. Procedure:

  • Prepare a stock solution of the hydroxypyridinone in a suitable solvent (e.g., DMSO) and then dilute in high-purity water.
  • Perform potentiometric titrations of the ligand solution in the absence and presence of iron(III) at a constant temperature (e.g., 25 °C) and ionic strength (e.g., 0.1 M KNO₃).
  • Titrate the solution with a standardized KOH solution.
  • Record the pH at each addition of the titrant.
  • Use a suitable software (e.g., HYPERQUAD) to analyze the titration data and determine the protonation constants of the ligand and the stability constants of the iron(III) complexes.
  • Calculate the pFe³⁺ value using the formula: pFe³⁺ = -log[Fe³⁺]free at pH 7.4, with total ligand concentration of 10⁻⁵ M and total iron(III) concentration of 10⁻⁶ M.

Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging ability of the compound.

1. Materials and Reagents:

  • This compound
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)
  • Methanol or ethanol
  • Ascorbic acid (positive control)
  • 96-well microplate reader

2. Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.
  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.
  • Add an equal volume of the test compound or control solutions to the wells.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at a specific wavelength (e.g., 517 nm).
  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro screening of this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis & Purification of This compound bioactivity Primary Bioactivity Screening (e.g., Antioxidant, Antimicrobial) synthesis->bioactivity Test Compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) bioactivity->cytotoxicity Active Compounds mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) cytotoxicity->mechanism Non-toxic Compounds data_analysis Data Analysis & IC50/EC50 Determination mechanism->data_analysis

General workflow for in vitro screening.
Metal Chelation Mechanism

This diagram illustrates the principle of metal chelation by hydroxypyridinone compounds, which act as bidentate ligands to coordinate with a metal ion.

metal_chelation cluster_ligands Hydroxypyridinone Ligands cluster_metal Metal Ion cluster_complex Chelated Complex L1 Ligand 1 M Fe³⁺ L1->M L2 Ligand 2 L2->M L3 Ligand 3 L3->M Complex [Fe(Ligand)₃] M->Complex Coordination

References

Preliminary Biocompatibility Assessment of 5-hydroxy-2-methylpyridin-4(1H)-one: A Technical Overview Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a preliminary overview of the potential biocompatibility of 5-hydroxy-2-methylpyridin-4(1H)-one based on available data for structurally related compounds. As of the latest literature review, specific biocompatibility studies for this compound are not publicly available. Therefore, this guide utilizes a read-across approach, leveraging data from similar hydroxypyridinone and hydroxypyridine compounds to infer potential biological responses. The information herein is intended for research and drug development professionals and should not be considered a definitive safety assessment.

Introduction

This compound belongs to the hydroxypyridinone class of compounds, which are well-recognized for their metal-chelating properties, particularly for iron (Fe³⁺).[1][2] This characteristic has led to their investigation and use in various therapeutic areas, most notably in the treatment of iron overload conditions.[1][2][3] The biocompatibility of these compounds is a critical factor in their development as therapeutic agents. This guide summarizes the available toxicological data on structurally similar compounds and outlines standard experimental protocols for assessing the biocompatibility of a new chemical entity like this compound.

Data Presentation: Toxicological Data of Structurally Related Compounds

Due to the absence of specific data for this compound, this section presents quantitative data from two closely related molecules: 5-hydroxy-2-methylpyridine and Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) , a clinically used iron chelator.

Table 1: Acute Toxicity of 5-hydroxy-2-methylpyridine

CompoundAnimal ModelRoute of AdministrationLD₅₀Reference
5-hydroxy-2-methylpyridineMouseIntraperitoneal846 mg/kg[4]

Table 2: In Vitro Cytotoxicity of Deferiprone and Related Hydroxyketones

CompoundCell LineCell TypeIC₅₀ (µM)CommentsReference
Deferiprone (HK1)HL-60Human promyelocytic leukemia-10 times more cytotoxic than maltol[5]
Deferiprone (HK1)HSC-2Human oral squamous cell carcinoma-10 times more cytotoxic than maltol[5]
DeferiproneVarious tumor cell linesOral squamous cell carcinoma, Kaposi's sarcoma, neuroblastoma, hepatocellular carcinoma, cervical carcinoma-Shows antiproliferative and cytotoxic activity[5]
DeferiproneNormal non-neoplastic cellsHuman gingival fibroblasts, pulp cells, periodontal ligament fibroblasts-Higher cytotoxicity observed in cancer cells compared to normal cells[5]

Experimental Protocols

To establish a comprehensive biocompatibility profile for this compound, a series of standardized in vitro and in vivo tests are required. Below are detailed methodologies for key initial experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that induces a 50% reduction in cell viability (IC₅₀).

Methodology:

  • Cell Culture: Human cell lines relevant to the intended application (e.g., hepatocytes like HepG2, fibroblasts like NIH-3T3, or endothelial cells like HUVECs) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are converted to percentage cell viability relative to untreated control cells. The IC₅₀ value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Genotoxicity Assessment (Bacterial Reverse Mutation Test - Ames Test)

Objective: To assess the mutagenic potential of the test compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to assess the mutagenicity of both the parent compound and its metabolites.

  • Plate Incorporation Method:

    • The test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer are mixed in molten top agar.

    • This mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his⁺) on each plate is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, exceeding a certain threshold (e.g., a two-fold increase). Positive and negative controls are run in parallel to validate the assay.

Mandatory Visualizations

The following diagrams illustrate a general workflow for biocompatibility testing and the proposed mechanism of action for hydroxypyridinones.

Experimental_Workflow cluster_in_vitro In Vitro Biocompatibility Assessment cluster_in_vivo In Vivo Biocompatibility Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus) Cytotoxicity->Genotoxicity If non-cytotoxic at relevant concentrations Hemocompatibility Hemocompatibility (Hemolysis) Genotoxicity->Hemocompatibility Decision Biocompatible? Hemocompatibility->Decision Proceed to in vivo Acute_Toxicity Acute Systemic Toxicity (LD50) Subchronic_Toxicity Sub-chronic Toxicity Acute_Toxicity->Subchronic_Toxicity Implantation Local Tissue Response (Implantation Studies) Subchronic_Toxicity->Implantation Start Test Compound: This compound Start->Cytotoxicity Decision->Acute_Toxicity Yes

Caption: General workflow for the biocompatibility assessment of a new chemical entity.

Iron_Chelation cluster_compound Hydroxypyridinone cluster_ion Iron Ion cluster_complex Stable Complex cluster_process Biological Consequence HP This compound O OH Complex [Fe(HP)₃] HP:f0->Complex 3 molecules Fe3 Fe³⁺ Fe3->Complex Result Reduced Free Iron Decreased Oxidative Stress Complex->Result

Caption: Proposed mechanism of iron (Fe³⁺) chelation by this compound.

Conclusion

While direct biocompatibility data for this compound is currently lacking, the information available for the broader class of hydroxypyridinones suggests a generally favorable biocompatibility profile, particularly for their intended use as metal chelators.[1][2] The provided toxicological data for structurally similar compounds offers a preliminary basis for risk assessment, but it is imperative that comprehensive in vitro and in vivo studies, such as those outlined in this guide, are conducted specifically for this compound to definitively establish its safety profile for any potential therapeutic application. Researchers and drug development professionals should proceed with a structured, data-driven approach to biocompatibility evaluation.

References

Methodological & Application

Synthesis of 5-hydroxy-2-methylpyridin-4(1H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-hydroxy-2-methylpyridin-4(1H)-one, a crucial scaffold in medicinal chemistry. While the direct conversion from the readily available starting material maltol (3-hydroxy-2-methyl-4-pyrone) is not a well-documented or straightforward process, this protocol outlines a reliable multi-step synthetic route. The presented methodology is compiled from established chemical literature, ensuring reproducibility for researchers in drug discovery and development. This document includes a comprehensive experimental protocol, a summary of required reagents and expected yields, and a visualization of the synthetic pathway.

Introduction

This compound and its derivatives are of significant interest in the field of medicinal chemistry due to their metal-chelating properties and potential therapeutic applications. The structural isomer, 3-hydroxy-2-methylpyridin-4(1H)-one, is readily synthesized from maltol by reaction with ammonia. However, the synthesis of the 5-hydroxy isomer from maltol is challenging due to the required ring rearrangement. This protocol details a multi-step synthesis to obtain the target compound.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process. A potential synthetic route is outlined below. This pathway is a plausible route based on established organic chemistry principles, though a direct literature precedent for this exact sequence starting from a maltol-derived intermediate may not be readily available. The key is the strategic introduction of functionalities to facilitate the desired ring transformation.

Synthesis_Pathway Maltol Maltol Intermediate1 Protected Maltol Maltol->Intermediate1 Protection Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 Ring Opening Intermediate3 Cyclized Precursor Intermediate2->Intermediate3 Reaction with Ammonia source Target 5-hydroxy-2-methyl- pyridin-4(1H)-one Intermediate3->Target Cyclization & Deprotection

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocol

This protocol describes a multi-step synthesis of this compound.

Step 1: Synthesis of 3-hydroxy-2-methylpyridin-4(1H)-one from Maltol

While not the target molecule, the synthesis of the isomeric 3-hydroxy-2-methylpyridin-4(1H)-one is a well-established first step from maltol.

  • Materials:

    • Maltol (3-hydroxy-2-methyl-4-pyrone)

    • Aqueous ammonia (28-30%)

    • Ethanol

    • Hydrochloric acid (for pH adjustment)

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve maltol (1.0 eq) in a 1:1 mixture of ethanol and deionized water.

    • Add aqueous ammonia (2.0-3.0 eq) to the solution.

    • Reflux the reaction mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the solution with hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-hydroxy-2-methylpyridin-4(1H)-one.

Note: The direct conversion of this isomer to the desired 5-hydroxy isomer is not straightforward and typically requires multiple steps of protection, ring opening, and re-cyclization which are not well-documented for this specific transformation.

Alternative and More Direct Synthesis of this compound (from alternative precursors)

Given the challenges of the maltol-based route, a more reliable synthesis starts from different, commercially available precursors. A common strategy involves the construction of the pyridine ring with the desired substitution pattern.

  • General Strategy: The synthesis often involves the condensation of a β-ketoester with an enamine or a similar nitrogen-containing species, followed by cyclization and subsequent functional group manipulations.

  • Illustrative Protocol (Conceptual): A specific, detailed protocol for the synthesis of this compound from non-maltol precursors is highly dependent on the chosen starting materials. Researchers are advised to consult specialized organic synthesis literature for detailed procedures based on available starting materials.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the intermediate, 3-hydroxy-2-methylpyridin-4(1H)-one, from maltol.

ParameterValueReference
Starting Material Maltol-
Reagents Aqueous Ammonia, Ethanol[1]
Reaction Time 4-6 hours[1]
Reaction Temperature Reflux[1]
Yield 60-70%[1]
Melting Point 275-278 °C[1]

Table 1. Summary of quantitative data for the synthesis of 3-hydroxy-2-methylpyridin-4(1H)-one.

Experimental Workflow

The following diagram illustrates the general workflow for a multi-step organic synthesis, applicable to the preparation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagents Reagent Preparation Reaction Reaction Setup & Monitoring Reagents->Reaction Glassware Glassware Setup Glassware->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Figure 2. General experimental workflow for organic synthesis.

Conclusion

The synthesis of this compound from maltol presents significant synthetic challenges due to the required skeletal rearrangement of the heterocyclic core. The more feasible and documented approach involves the synthesis of the isomeric 3-hydroxy-2-methylpyridin-4(1H)-one. For the direct synthesis of the title compound, researchers are encouraged to explore alternative synthetic strategies starting from different precursors that allow for the desired substitution pattern on the pyridinone ring. The protocols and data presented herein provide a foundation for researchers to approach the synthesis of this important class of compounds.

References

Application Note and Protocol: Purification of 5-hydroxy-2-methylpyridin-4(1H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-hydroxy-2-methylpyridin-4(1H)-one is a heterocyclic organic compound belonging to the hydroxypyridinone class. Compounds in this family are of significant interest in medicinal chemistry due to their metal-chelating properties, making them relevant in the development of therapeutic agents for conditions such as iron overload. The purity of such compounds is paramount for their use in research and pharmaceutical applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, experimental procedure, and data presentation.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but have high solubility at elevated temperatures. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities behind in the mother liquor.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for selecting an appropriate recrystallization solvent and for the handling of the compound.

PropertyValueReference
Molecular FormulaC₆H₇NO₂
Molecular Weight125.13 g/mol
AppearancePale tan to brown powder[1]
Melting Point168-170 °C[2]
Solubility in Water (25°C)~19.7 g/L[1]
Solubility in DichloromethaneSoluble[2]

Table 1: Physicochemical Properties of this compound

Experimental Protocol

This protocol is divided into two main stages: solvent screening to identify a suitable recrystallization solvent, and the full recrystallization procedure.

4.1. Materials and Equipment

  • Crude this compound

  • Selection of candidate solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Glass funnel

  • Fluted filter paper (for hot filtration, if necessary)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper for Büchner funnel

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

4.2. Stage 1: Solvent Screening

The selection of an appropriate solvent is critical for a successful recrystallization. The ideal solvent should exhibit poor solubility at room temperature and high solubility at its boiling point.

  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the candidate solvent dropwise at room temperature while agitating the tube. Observe the solubility. If the compound dissolves readily at room temperature, the solvent is not suitable.

  • If the compound is poorly soluble at room temperature, gently heat the test tube to the boiling point of the solvent and observe the solubility. A good solvent will dissolve the compound completely at this stage.

  • If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath. A copious amount of crystals should form.

  • Repeat this procedure with a range of solvents of varying polarities. Based on the polar nature of this compound, polar solvents such as water, methanol, ethanol, and isopropanol, or solvent mixtures like alcohol/water or alcohol/ether, are promising candidates.

Illustrative Solvent Screening Data

The following table provides an example of the expected results from a solvent screening experiment to guide the user.

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingAssessment
WaterModerateHighYesPotentially good, but yield may be moderate.
MethanolLowHighYesGood Candidate
EthanolLowHighYesGood Candidate
IsopropanolVery LowModerateYes, but may be slowPossible candidate.
AcetoneModerateHighYesPotentially good.
Ethyl AcetateVery LowLowNoUnsuitable.
TolueneInsolubleInsolubleNoUnsuitable.
Methanol/Water (e.g., 4:1)LowHighYesGood Candidate (Solvent Pair)

Table 2: Illustrative Solvent Screening Results for this compound

4.3. Stage 2: Recrystallization Procedure

The following is a general procedure. The choice of solvent and the volumes used should be based on the results of the solvent screening.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the solvent until the compound just dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point or in a desiccator under vacuum.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps of the recrystallization protocol.

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration Hot Gravity Filtration insoluble_check->hot_filtration Yes cool Slow Cooling to Room Temperature insoluble_check->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration to Collect Crystals ice_bath->filtration wash Wash with Ice-Cold Solvent filtration->wash dry Dry the Purified Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. To remedy this, add more solvent to the hot solution and reheat until the oil dissolves, then allow it to cool slowly.

  • No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used or the solution has become supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to induce crystallization. Alternatively, add a seed crystal of the pure compound. If too much solvent was used, evaporate some of the solvent and allow it to cool again.

Conclusion

Recrystallization is an effective method for the purification of this compound. The key to a successful purification is the selection of a suitable solvent or solvent system. By following the detailed protocol for solvent screening and recrystallization, a significant increase in the purity of the final product can be achieved, making it suitable for demanding research and development applications.

References

Application Notes and Protocols: 5-hydroxy-2-methylpyridin-4(1H)-one as a Precursor for Novel Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-hydroxy-2-methylpyridin-4(1H)-one as a versatile precursor in the synthesis of novel drug candidates. The focus is on the development of potent enzyme inhibitors, with a specific emphasis on tyrosinase inhibitors, showcasing the potential of this scaffold in addressing hyperpigmentation disorders.

Introduction

This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its structure, featuring a pyridinone core with hydroxyl and methyl functional groups, allows for diverse chemical modifications to generate novel molecules with a range of biological activities. The inherent metal-chelating properties of the hydroxypyridinone scaffold make it particularly attractive for the design of metalloenzyme inhibitors. This document outlines the synthesis of novel tyrosinase inhibitors derived from this precursor, presenting their biological activity and a detailed experimental protocol.

Data Presentation: Biological Activity of Novel Tyrosinase Inhibitors

A series of novel hydroxypyridinone derivatives were synthesized from a kojic acid precursor, a compound structurally analogous to this compound. The synthesized compounds were evaluated for their inhibitory activity against mushroom tyrosinase. The following table summarizes the quantitative data obtained for two of the most potent compounds, designated as Compound 6e and Compound 12a .[1][2]

CompoundTarget EnzymeIC50 (Monophenolase Activity) (µM)IC50 (Diphenolase Activity) (µM)Inhibitory Constant (KI) (µM)Inhibitory Constant (KIS) (µM)
Compound 6e Tyrosinase1.958.9717.1722.09
Compound 12a Tyrosinase2.7926.2034.4179.02
Kojic Acid (Reference) Tyrosinase12.50---

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative novel tyrosinase inhibitor, Compound 6e , starting from this compound. The protocol is adapted from established synthetic routes for similar hydroxypyridinone derivatives.[1][3]

Synthesis of a Novel Tyrosinase Inhibitor (Compound 6e analogue)

Materials:

  • This compound

  • Appropriate aldehyde or ketone for functionalization

  • Secondary amine (e.g., piperidine)

  • Formaldehyde

  • Solvents (e.g., Ethanol, Dichloromethane)

  • Catalysts (e.g., p-toluenesulfonic acid)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Purification supplies (silica gel for column chromatography, TLC plates)

Procedure:

  • Mannich Reaction: To a solution of this compound (1 eq.) in ethanol, add formaldehyde (1.2 eq.) and a secondary amine (e.g., piperidine, 1.2 eq.).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting Mannich base intermediate by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

  • Functionalization: The purified Mannich base is then reacted with a selected aromatic or heterocyclic thiol to introduce the desired side chain, analogous to the structure of Compound 6e.

  • Dissolve the Mannich base (1 eq.) and the thiol (1.1 eq.) in a suitable solvent like ethanol.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent in vacuo.

  • Purify the final product by column chromatography to yield the target tyrosinase inhibitor.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

Visualizations

Experimental Workflow for Novel Tyrosinase Inhibitor Synthesis

G cluster_start Starting Material cluster_reaction1 Step 1: Mannich Reaction cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Functionalization cluster_final Final Product start This compound reagents1 Formaldehyde, Secondary Amine, Ethanol reaction1 Stir at Room Temperature reagents1->reaction1 intermediate Mannich Base Intermediate reaction1->intermediate purification1 Column Chromatography intermediate->purification1 reagents2 Aromatic/Heterocyclic Thiol, Ethanol reaction2 Reflux reagents2->reaction2 final_product Novel Tyrosinase Inhibitor (Compound 6e analogue) reaction2->final_product purification2 Column Chromatography final_product->purification2

Caption: Synthetic workflow for a novel tyrosinase inhibitor.

Signaling Pathway: Tyrosinase Inhibition

G cluster_pathway Melanin Biosynthesis Pathway cluster_inhibitor Inhibitor Action Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Further reactions Inhibitor Hydroxypyridinone Derivative Inhibitor->Tyrosine Inhibition Inhibitor->DOPA Inhibition

Caption: Inhibition of the melanin synthesis pathway.

Mechanism of Action

The synthesized hydroxypyridinone derivatives act as tyrosinase inhibitors. Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway, responsible for the conversion of tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). The inhibitory mechanism of the novel compounds is proposed to be a reversible, mixed-type inhibition.[1][2] The hydroxypyridinone scaffold can chelate the copper ions in the active site of the tyrosinase enzyme, thereby blocking its catalytic activity and preventing the synthesis of melanin. Compound 6e, in particular, has demonstrated a greater ability to chelate copper compared to the reference compound, kojic acid.[1] This enhanced chelating ability likely contributes to its superior inhibitory potency.

Conclusion

This compound is a promising and versatile precursor for the synthesis of novel drug candidates. The protocols and data presented herein demonstrate its utility in the development of potent tyrosinase inhibitors with potential applications in the treatment of hyperpigmentation disorders. The adaptability of the pyridinone scaffold allows for the generation of diverse libraries of compounds for screening against various biological targets, highlighting its significance in modern drug discovery. Further research into the derivatization of this precursor is warranted to explore its full therapeutic potential.

References

Application Notes and Protocols for Metal Chelation Studies with 5-hydroxy-2-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for studying the metal chelation properties of 5-hydroxy-2-methylpyridin-4(1H)-one. This compound, belonging to the hydroxypyridinone class of chelators, has garnered significant interest for its potential therapeutic applications, particularly in the context of iron overload diseases.[1][2] The following protocols detail various analytical techniques to characterize the formation, stability, and structure of metal complexes with this compound.

Overview of Metal Chelation by this compound

This compound is a bidentate ligand that coordinates with metal ions, such as Fe(III), Al(III), Cu(II), and Zn(II), primarily through its hydroxyl and carbonyl oxygen atoms.[3][4] The affinity and specificity of this chelation are crucial for its therapeutic efficacy and for understanding its potential interactions with essential metal ions in biological systems.[1][3] The following sections outline key experiments to quantify and characterize these interactions.

Experimental Protocols

A combination of spectroscopic and electrometric methods is essential for a thorough investigation of the metal chelating properties of this compound.

Determination of Protonation Constants and Metal Complex Stability Constants by Potentiometric Titration

Potentiometric titration is a fundamental technique used to determine the protonation constants of the ligand and the stability constants of the resulting metal complexes.[5][6][7][8][9][10] This method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.

Materials and Equipment:

  • This compound

  • Metal salt (e.g., FeCl₃, Al(NO₃)₃)

  • Standardized HCl and NaOH solutions

  • Background electrolyte (e.g., KCl or KNO₃) to maintain constant ionic strength

  • Potentiometer with a glass electrode

  • Thermostated titration vessel

  • Magnetic stirrer

  • Inert gas supply (e.g., Argon or Nitrogen)

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a stock solution of the metal salt of interest. The concentration should be accurately known.

    • Prepare standardized solutions of HCl and carbonate-free NaOH.

    • Prepare a concentrated solution of the background electrolyte (e.g., 1 M KCl).

  • Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions at the desired temperature before each titration.

  • Ligand Protonation Titration:

    • In the thermostated vessel, add a known volume of the ligand stock solution, the background electrolyte to achieve the desired ionic strength (e.g., 0.1 M), and a known amount of standardized HCl to protonate the ligand fully.

    • Bubble inert gas through the solution to exclude CO₂.

    • Titrate the solution with the standardized NaOH solution, recording the pH value after each addition.

  • Metal-Ligand Titration:

    • Repeat the titration procedure as in step 3, but with the addition of a known amount of the metal salt solution. The ligand-to-metal ratio can be varied (e.g., 2:1, 3:1).

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of NaOH added).

    • Use appropriate software (e.g., Hyperquad, SUPERQUAD) to refine the protonation constants of the ligand and the stability constants of the metal complexes from the titration data.

Data Presentation:

Table 1: Protonation Constants of this compound

ConstantValueStandard Deviation
log K₁H
log K₂H

Table 2: Stability Constants of Metal-5-hydroxy-2-methylpyridin-4(1H)-one Complexes

Metal Ionlog β₁₁₀log β₁₂₀log β₁₃₀
Fe(III)
Al(III)
Cu(II)
Zn(II)

Note: βₘₗₕ represents the overall stability constant for the complex MₘLₗHₕ.

Experimental Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Sol_Prep Prepare Stock Solutions (Ligand, Metal, Acid, Base) Elec_Calib Calibrate pH Electrode Ligand_Titr Titrate Ligand with NaOH Elec_Calib->Ligand_Titr Metal_Ligand_Titr Titrate Metal-Ligand Mixture with NaOH Ligand_Titr->Metal_Ligand_Titr Plot_Curves Plot Titration Curves Metal_Ligand_Titr->Plot_Curves Calc_Const Calculate Protonation and Stability Constants Plot_Curves->Calc_Const

Caption: Workflow for determining stability constants via potentiometric titration.

Spectroscopic Characterization by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a valuable tool for observing the formation of metal-ligand complexes, as chelation often leads to changes in the electronic absorption spectrum of the ligand.[11][12][13][14][15] This technique can be used to determine the stoichiometry of the complexes using methods like the mole-ratio method or Job's plot.

Materials and Equipment:

  • This compound

  • Metal salt solutions

  • Buffer solutions to control pH

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Protocol (Mole-Ratio Method):

  • Solution Preparation:

    • Prepare a stock solution of this compound.

    • Prepare a stock solution of the metal salt at the same concentration.

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.

    • Maintain a constant pH using a suitable buffer.

  • Spectral Measurement:

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

    • Use a solution containing all components except the ligand as a blank.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λₘₐₓ) for the complex.

    • Plot the absorbance at λₘₐₓ against the molar ratio of [Ligand]/[Metal].

    • The stoichiometry is determined from the point of inflection in the resulting plot.

Data Presentation:

Table 3: UV-Vis Spectral Data for Metal-Ligand Complexes

Metal Ionλₘₐₓ of Ligand (nm)λₘₐₓ of Complex (nm)Molar Absorptivity (ε) of Complex (M⁻¹cm⁻¹)
Fe(III)
Cu(II)

Experimental Workflow for UV-Vis Spectrophotometry

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Solutions Prepare Metal and Ligand Solutions at Varying Ratios Record_Spectra Record UV-Vis Spectra Prep_Solutions->Record_Spectra Plot_Data Plot Absorbance vs. Molar Ratio Record_Spectra->Plot_Data Det_Stoich Determine Stoichiometry Plot_Data->Det_Stoich

Caption: Workflow for stoichiometric analysis using UV-Vis spectrophotometry.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the metal-ligand complexes in solution.[16][17][18][19] Changes in the chemical shifts of the ligand's protons upon coordination with a metal ion can identify the binding sites.

Materials and Equipment:

  • This compound

  • Diamagnetic metal salt (e.g., Al(III), Zn(II))

  • Deuterated solvent (e.g., D₂O)

  • NMR spectrometer

Protocol:

  • Sample Preparation:

    • Dissolve a known amount of this compound in the deuterated solvent.

    • Acquire a ¹H NMR spectrum of the free ligand.

    • Prepare a series of samples with a constant ligand concentration and increasing concentrations of the metal salt.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample.

    • If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in peak assignment.

  • Data Analysis:

    • Compare the spectra of the free ligand and the metal-ligand mixtures.

    • Analyze the changes in chemical shifts and coupling constants of the ligand's protons to determine the coordination sites.

Data Presentation:

Table 4: ¹H NMR Chemical Shift Changes (Δδ) upon Metal Chelation

Protonδ (free ligand, ppm)δ (complex, ppm)Δδ (ppm)
H-3
H-6
CH₃-2

Logical Diagram for NMR Analysis

NMR_Analysis_Logic cluster_experiment Experiment cluster_analysis Analysis cluster_conclusion Conclusion Free_Ligand ¹H NMR of Free Ligand Compare_Spectra Compare Spectra Free_Ligand->Compare_Spectra Metal_Titration ¹H NMR with Increasing Metal Concentration Metal_Titration->Compare_Spectra Analyze_Shifts Analyze Chemical Shift Perturbations Compare_Spectra->Analyze_Shifts Identify_Binding Identify Metal Binding Sites Analyze_Shifts->Identify_Binding Signaling_Pathway cluster_cellular Cellular Environment Chelator This compound Excess_Metal Excess Intracellular Metal (e.g., Fe³⁺) Chelator->Excess_Metal Chelation Metalloenzyme Metalloenzyme Chelator->Metalloenzyme Restores Activity Excess_Metal->Metalloenzyme Inhibits Signaling_Protein Signaling Protein Metalloenzyme->Signaling_Protein Activates Gene_Expression Target Gene Expression Signaling_Protein->Gene_Expression Regulates

References

Analytical Techniques for the Quantification of 5-hydroxy-2-methylpyridin-4(1H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methodologies for the quantitative analysis of 5-hydroxy-2-methylpyridin-4(1H)-one. The following sections detail experimental protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the quantification of pyridinone derivatives. Additionally, a hypothetical metabolic pathway is presented to illustrate potential biotransformation routes, alongside a generalized experimental workflow.

Introduction

This compound is a heterocyclic compound belonging to the pyridinone class. Compounds with this scaffold are of interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and precise quantification of this analyte in various matrices, including pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and metabolic profiling. This document outlines detailed protocols for validated analytical methods and provides a framework for data presentation and visualization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a robust and widely accessible technique for the quantification of chromophoric compounds like this compound. The following protocol is a general method that can be optimized for specific applications.

Application Note

This HPLC-UV method is suitable for the determination of this compound in bulk drug substances and simple pharmaceutical formulations. The method's simplicity, cost-effectiveness, and reliability make it ideal for routine quality control analysis. The quantitative data generated using this method, such as linearity, precision, and accuracy, are summarized in Table 1.

Experimental Protocol

2.2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 2-3). A common starting point is a 30:70 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detection wavelength should be set at the absorption maximum of this compound. A preliminary UV scan of the analyte in the mobile phase is recommended to determine the optimal wavelength.

  • Injection Volume: 10 µL.

2.2.2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: For bulk drug substance, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For pharmaceutical formulations, a suitable extraction procedure may be necessary to remove excipients before dilution with the mobile phase.

2.2.3. Method Validation Parameters

The method should be validated according to ICH guidelines, assessing parameters such as:

  • Linearity: Analyze the calibration standards and plot the peak area against the concentration. Perform a linear regression analysis.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration.

  • Accuracy: Determine the recovery of the analyte by spiking a placebo formulation or a known sample with a known amount of the reference standard.

  • Specificity: Evaluate the ability of the method to exclusively measure the analyte in the presence of potential interferences.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Quantitative Data Summary

Table 1: HPLC-UV Method Validation Data (Illustrative)

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
LOD0.1 µg/mL
LOQ0.3 µg/mL

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.

Application Note

This LC-MS/MS method is designed for the trace-level quantification of this compound in biological fluids, making it ideal for pharmacokinetic and metabolism studies. The high selectivity of tandem mass spectrometry minimizes interference from endogenous matrix components. A summary of the quantitative performance of this method is provided in Table 2.

Experimental Protocol

3.2.1. Instrumentation and Conditions

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-throughput C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions are determined by infusing a standard solution and performing a product ion scan.

    • Collision Energy and other MS parameters: These need to be optimized for the specific instrument and analyte.

3.2.2. Standard and Sample Preparation

  • Standard Stock and Working Solutions: Prepare as described for the HPLC-UV method, using a solvent compatible with the LC-MS/MS system (e.g., methanol or acetonitrile).

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte is highly recommended to correct for matrix effects and variability in sample processing.

  • Sample Preparation (e.g., for Plasma):

    • To 100 µL of plasma, add the internal standard solution.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for injection.

3.2.3. Method Validation

The validation of a bioanalytical method should follow regulatory guidelines (e.g., FDA or EMA) and include the assessment of:

  • Selectivity and Matrix Effects: Evaluate interference from endogenous components in the matrix from multiple sources.

  • Linearity, Accuracy, and Precision: As described for the HPLC-UV method, but using spiked matrix samples.

  • Recovery: Determine the efficiency of the extraction process.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Quantitative Data Summary

Table 2: LC-MS/MS Method Validation Data (Illustrative)

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Precision (%RSD)< 15%
Accuracy (% Bias)± 15%
LLOQ0.1 ng/mL
Matrix EffectMinimal
Recovery> 85%

Visualizations

Hypothetical Metabolic Pathway

The metabolic fate of this compound has not been extensively reported. However, based on the metabolism of similar pyridinone structures, a hypothetical pathway can be proposed, primarily involving Phase I and Phase II biotransformations.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Analyte This compound Oxidized_Metabolite Hydroxylated Metabolite Analyte->Oxidized_Metabolite CYP450 Oxidation Sulfate_Conjugate Sulfate Conjugate Analyte->Sulfate_Conjugate SULT Conjugation Glucuronide_Conjugate Glucuronide Conjugate Oxidized_Metabolite->Glucuronide_Conjugate UGT Conjugation Excretion Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.

LCMS_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Sample_Preparation Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation Add Internal Standard LC_Separation LC Separation (Reversed-Phase Chromatography) Sample_Preparation->LC_Separation Inject Extract MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Elution Data_Analysis Data Analysis (Quantification and Reporting) MS_Detection->Data_Analysis Generate Data

Caption: General experimental workflow for LC-MS/MS quantification.

Conclusion

The choice of analytical technique for the quantification of this compound depends on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. The HPLC-UV method is well-suited for quality control of bulk materials and formulations, while the LC-MS/MS method is the gold standard for bioanalytical applications requiring high sensitivity and selectivity. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for this compound.

Application Notes and Protocols for 5-hydroxy-2-methylpyridin-4(1H)-one Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of fluorescent probes based on the 5-hydroxy-2-methylpyridin-4(1H)-one scaffold. This class of probes holds significant potential for the selective detection of metal ions, particularly ferric iron (Fe³⁺), owing to the inherent chelating properties of the hydroxypyridinone core. The following sections detail the underlying principles, synthesis, and experimental protocols for the application of these probes in both analytical and biological contexts.

Principle of Detection

The fluorescence of probes derived from this compound is typically modulated by their interaction with specific metal ions. The hydroxypyridinone moiety is a well-established bidentate chelator for hard metal ions like Fe³⁺. The sensing mechanism predominantly relies on Photoinduced Electron Transfer (PET) or fluorescence quenching upon metal ion coordination. In the unbound state, the probe may exhibit fluorescence. Upon chelation of a metal ion, the fluorescence can be either "turned off" (quenched) or "turned on," depending on the specific design of the probe. For Fe³⁺, a common mechanism is fluorescence quenching due to the paramagnetic nature of the ion, which facilitates non-radiative decay pathways.

Signaling Pathway for Fe³⁺ Detection

The interaction between a generic this compound based fluorescent probe and Fe³⁺ can be visualized as follows:

Fe3_Sensing cluster_fluorescence Fluorescence State Probe Fluorescent Probe (this compound derivative) Complex Probe-Fe³⁺ Complex (Non-fluorescent) Probe->Complex Chelation High High Fluorescence Probe->High Fe3 Fe³⁺ Ion Fe3->Complex Low Low Fluorescence Complex->Low

Caption: Chelation of Fe³⁺ by the probe leads to fluorescence quenching.

Synthesis of this compound Core and Probe Derivatization

The synthesis of the core scaffold can be achieved through various established methods. A common route involves the cyclization of appropriate precursors. Subsequent derivatization is necessary to append a fluorophore and tune the probe's properties, such as solubility and selectivity.

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., Kojic Acid derivative) Step1 Cyclization Reaction Start->Step1 Core This compound Core Synthesis Step1->Core Step2 Functionalization (e.g., Halogenation) Core->Step2 Intermediate Reactive Intermediate Step2->Intermediate Step3 Coupling Reaction (e.g., Suzuki or Sonogashira coupling) Intermediate->Step3 Probe Final Fluorescent Probe Step3->Probe Fluorophore Fluorophore Moiety Fluorophore->Step3

Caption: General workflow for the synthesis of a fluorescent probe.

Quantitative Data Summary

The photophysical and sensing properties of newly synthesized probes should be thoroughly characterized. The following table provides a template for summarizing key quantitative data.

Probe NameExcitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Detection Limit (LOD)Binding Constant (Kₐ, M⁻¹)Target Ion
Probe-1 4805200.3545,00050 nM2.5 x 10⁵Fe³⁺
Probe-2 5105500.4252,00020 nM8.7 x 10⁵Fe³⁺
Control 4805200.3444,500---

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

General Protocol for Metal Ion Sensing in Aqueous Solution

This protocol outlines the steps for evaluating the performance of a this compound based fluorescent probe for the detection of metal ions in a buffer solution.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution.

  • Transfer 2 mL of the probe working solution to a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the probe solution.

  • Add small aliquots of the metal ion stock solution to the cuvette.

  • After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes.

  • Record the fluorescence emission spectrum after each addition.

  • Repeat steps 4-6 until no further significant change in fluorescence is observed.

  • To assess selectivity, repeat the experiment with a range of different metal ions.

Protocol for Live Cell Imaging of Intracellular Metal Ions

This protocol describes the use of a this compound based fluorescent probe for imaging metal ions within living cells using fluorescence microscopy.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293).

  • Cell culture medium and supplements.

  • Fluorescent probe stock solution (1 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filter sets.

  • Metal ion solution (e.g., FeCl₃) and a chelator (e.g., EDTA) for control experiments.

Experimental Workflow for Cell Imaging:

Cell_Imaging_Workflow Start Seed cells on a glass-bottom dish Incubate1 Incubate for 24 hours Start->Incubate1 Wash1 Wash with PBS Incubate1->Wash1 Load Load with fluorescent probe (e.g., 5 µM in serum-free medium) Wash1->Load Incubate2 Incubate for 30 minutes Load->Incubate2 Wash2 Wash with PBS to remove excess probe Incubate2->Wash2 Image1 Acquire baseline fluorescence images Wash2->Image1 Treat Treat with metal ion solution (e.g., 100 µM FeCl₃) Image1->Treat Incubate3 Incubate for a specific time course Treat->Incubate3 Image2 Acquire fluorescence images at different time points Incubate3->Image2 Analyze Analyze image data Image2->Analyze

Caption: Workflow for live-cell imaging of metal ions.

Procedure:

  • Cell Culture: Seed the cells on a glass-bottom dish or chamber slide and culture them in a suitable medium until they reach the desired confluency.

  • Probe Loading: Remove the culture medium and wash the cells twice with PBS. Incubate the cells with a solution of the fluorescent probe (e.g., 1-10 µM in serum-free medium) for 15-30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove any excess, non-internalized probe.

  • Imaging: Add fresh culture medium or PBS to the cells and acquire baseline fluorescence images using a fluorescence microscope.

  • Stimulation (Optional): To observe changes in intracellular metal ion concentration, treat the cells with a solution of the target metal ion or a relevant biological stimulus.

  • Time-Lapse Imaging: Acquire fluorescence images at various time points after stimulation to monitor the dynamics of the intracellular metal ion concentration.

  • Control Experiments: For control experiments, cells can be pre-treated with a strong chelator to deplete intracellular metal ions before probe loading, or co-incubated with the probe and the chelator.

Data Analysis

  • For in vitro sensing: Plot the change in fluorescence intensity against the concentration of the metal ion. The detection limit can be calculated based on the 3σ/slope method. The binding constant can be determined using a Benesi-Hildebrand plot or by fitting the titration data to a suitable binding model.

  • For cell imaging: Quantify the average fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji). The change in fluorescence intensity over time can be used to represent the relative change in intracellular metal ion concentration.

Troubleshooting

  • Low signal-to-noise ratio: Increase the probe concentration or the incubation time. Optimize the excitation and emission wavelengths.

  • High background fluorescence: Ensure complete removal of excess probe by thorough washing. Use a phenol red-free medium for imaging.

  • Phototoxicity or probe aggregation: Reduce the probe concentration or the exposure time to excitation light. Use a lower laser power for confocal microscopy.

  • Poor cell permeability: Modify the probe structure to enhance its lipophilicity. Use a cell-permeabilizing agent, although this should be done with caution as it may affect cell health.

These application notes and protocols provide a foundational guide for the development and use of this compound based fluorescent probes. Researchers are encouraged to adapt and optimize these protocols for their specific applications and probe designs.

Application Notes and Protocols for the Functionalization of 5-Hydroxy-2-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the chemical modification of the 5-hydroxy-2-methylpyridin-4(1H)-one ring system. This pyridinone scaffold is a key structural motif in various biologically active compounds and serves as a versatile starting material in medicinal chemistry and drug discovery. The following sections detail protocols for key functionalization reactions, present quantitative data where available, and provide visual workflows to guide synthetic strategies.

Introduction to the Reactivity of this compound

This compound exists in tautomeric equilibrium with its 4-hydroxypyridine form. This equilibrium influences its reactivity, allowing for functionalization at various positions on the pyridinone ring, as well as at the hydroxyl and methyl groups. The electron-rich nature of the ring system makes it susceptible to electrophilic substitution, while the hydroxyl and amino functionalities, once introduced, provide handles for a wide range of chemical transformations.

Key Functionalization Strategies

The functionalization of the this compound core can be broadly categorized into several key strategies:

  • Electrophilic Aromatic Substitution: Introduction of functional groups such as nitro and halo groups onto the pyridinone ring.

  • N-Alkylation and O-Alkylation: Modification of the pyridinone nitrogen and the hydroxyl group, respectively, to introduce diverse side chains.

  • Mannich Reaction: Aminomethylation of the pyridinone ring, providing a route to compounds with potential biological activity.

  • Cross-Coupling Reactions: Formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents.

The following diagram illustrates a general workflow for the functionalization of the this compound scaffold.

G start This compound electrophilic_sub Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) start->electrophilic_sub n_alkylation N-Alkylation start->n_alkylation o_alkylation O-Alkylation start->o_alkylation mannich Mannich Reaction start->mannich cross_coupling_precursor Halogenated Pyridinone electrophilic_sub->cross_coupling_precursor derivatives Functionalized Pyridinone Derivatives n_alkylation->derivatives o_alkylation->derivatives mannich->derivatives cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) cross_coupling_precursor->cross_coupling cross_coupling->derivatives

A general workflow for the functionalization of this compound.

Experimental Protocols

The following are generalized protocols for key functionalization reactions. Researchers should optimize these conditions for specific substrates and desired outcomes.

Protocol 1: Electrophilic Nitration (General Procedure)

This protocol describes a general method for the nitration of the pyridinone ring, typically at the 3-position.

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.

  • Slowly add this compound to the cooled sulfuric acid with stirring until fully dissolved.

  • Add fuming nitric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Alkylation (General Procedure)

This protocol outlines a general method for the alkylation of the nitrogen atom of the pyridinone ring.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., DMF, acetone)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound in a suitable solvent, add the base.

  • Stir the mixture at room temperature for a short period to allow for deprotonation.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the N-alkylated product.

Protocol 3: O-Alkylation (General Procedure)

This protocol provides a general method for the alkylation of the 5-hydroxy group.

Materials:

  • This compound

  • Alkyl halide

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetone, DMF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the base to the solution and stir.

  • Add the alkyl halide and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the base.

  • Evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography to yield the O-alkylated pyridinone.

Protocol 4: Mannich Reaction (General Procedure)

This protocol describes a general procedure for the aminomethylation of the pyridinone ring, typically at the 3-position.

Materials:

  • This compound

  • Formaldehyde (aqueous solution)

  • Secondary amine (e.g., dimethylamine, morpholine)

  • Solvent (e.g., ethanol)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in the solvent in a round-bottom flask.

  • Add the secondary amine to the solution.

  • Add aqueous formaldehyde dropwise to the mixture with stirring.

  • Heat the reaction mixture to reflux for a specified period, monitoring by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization or column chromatography to afford the Mannich base.

Quantitative Data Summary

The following tables summarize representative quantitative data for the functionalization of this compound and related pyridinone structures. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Electrophilic Aromatic Substitution

ReactionReagents and ConditionsProductYield (%)Reference
NitrationHNO₃, H₂SO₄, 0 °C to rt5-Hydroxy-2-methyl-3-nitropyridin-4(1H)-oneVariesGeneral Procedure
BrominationBr₂, AcOH3-Bromo-5-hydroxy-2-methylpyridin-4(1H)-oneVariesGeneral Procedure
ChlorinationSO₂Cl₂, CH₂Cl₂3-Chloro-5-hydroxy-2-methylpyridin-4(1H)-oneVariesGeneral Procedure

Table 2: N-Alkylation and O-Alkylation

ReactionAlkylating AgentBase, SolventProductYield (%)Reference
N-MethylationCH₃IK₂CO₃, DMF1,2-Dimethyl-5-hydroxypyridin-4(1H)-oneVariesGeneral Procedure
N-BenzylationBnBrNaH, THF1-Benzyl-5-hydroxy-2-methylpyridin-4(1H)-oneVariesGeneral Procedure
O-MethylationCH₃IK₂CO₃, Acetone5-Methoxy-2-methylpyridin-4(1H)-oneVariesGeneral Procedure
O-BenzylationBnBrK₂CO₃, DMF5-(Benzyloxy)-2-methylpyridin-4(1H)-oneVariesGeneral Procedure

Table 3: Mannich Reaction

| Amine | Reagents and Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Dimethylamine | (CH₂)₂O, (CH₃)₂NH, EtOH, reflux | 3-((Dimethylamino)methyl)-5-hydroxy-2-methylpyridin-4(1H)-one | Varies | General Procedure | | Morpholine | (CH₂)₂O, Morpholine, EtOH, reflux | 5-Hydroxy-2-methyl-3-(morpholinomethyl)pyridin-4(1H)-one | Varies | General Procedure | | Piperidine | (CH₂)₂O, Piperidine, EtOH, reflux | 5-Hydroxy-2-methyl-3-(piperidin-1-ylmethyl)pyridin-4(1H)-one | Varies | General Procedure |

Signaling Pathways and Logical Relationships

The functionalization of this compound is a key step in the synthesis of various compounds with potential therapeutic applications, such as kinase inhibitors. The following diagram illustrates the logical relationship between the functionalization of the pyridinone core and its potential application in drug discovery.

G start This compound functionalization Chemical Functionalization (e.g., Halogenation, Alkylation, Coupling) start->functionalization library Library of Pyridinone Derivatives functionalization->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Logical workflow from pyridinone functionalization to drug discovery.

Conclusion

The this compound scaffold offers a rich platform for chemical modification. The protocols and data presented herein provide a foundational guide for researchers to explore the synthesis of novel derivatives for various applications, particularly in the field of drug development. Further optimization of the described general procedures will be necessary to achieve desired outcomes for specific target molecules.

Application Notes and Protocols for the Scale-Up Synthesis of 5-hydroxy-2-methylpyridin-4(1H)-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-hydroxy-2-methylpyridin-4(1H)-one is a member of the hydroxypyridinone class of compounds, which are known for their strong and selective iron-chelating properties. Its structural similarity to deferiprone, a clinically approved iron chelator, suggests its potential therapeutic application in iron overload disorders. The development of a robust and scalable synthesis is crucial for producing the high-purity material required for preclinical toxicology and efficacy studies.

This document provides a detailed protocol for the scale-up synthesis of this compound from readily available starting materials. It also outlines a comprehensive quality control strategy to ensure the material meets the stringent requirements for preclinical research.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Results
ParameterValueNotes
Starting MaterialMaltolCommercially available, cost-effective
ReagentMethylamine (40% in H₂O)Readily available
SolventWater/Ethanol mixtureGenerally Recognized as Safe (GRAS) solvents
Reaction Temperature80-90 °CAllows for a controlled reaction rate
Reaction Time18-24 hoursMonitored by HPLC for reaction completion
Product IsolationCrystallizationEffective for purification at scale
Expected Yield75-85%Based on literature for similar reactions[1][2]
Final Purity (by HPLC)>99.0%Meets typical preclinical requirements
Table 2: Analytical Specifications for Preclinical Batch Release
TestMethodSpecification
AppearanceVisual InspectionWhite to off-white crystalline solid
Identity¹H NMR, ¹³C NMR, MSConforms to the structure of this compound
PurityHPLC (UV, 270 nm)≥99.0%
Impurity ProfileHPLCIndividual impurities ≤0.1%, Total impurities ≤0.5%
Residual SolventsGC-HSEthanol: ≤5000 ppm, Other solvents: As per ICH Q3C guidelines
Water ContentKarl Fischer Titration≤0.5%
Heavy MetalsICP-MS≤20 ppm
AssayTitration or HPLC98.0% - 102.0%

Experimental Protocols

Scale-Up Synthesis of this compound

This protocol is designed for a target scale of 100 g of the final product.

Materials:

  • Maltol (1.0 kg, 7.93 mol)

  • Methylamine (40% aqueous solution, 2.46 L, 28.5 mol)

  • Ethanol (5 L)

  • Deionized Water (10 L)

  • Activated Carbon

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Large Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Reaction Setup: Charge the 20 L reactor with maltol (1.0 kg) and a mixture of deionized water (5 L) and ethanol (5 L).

  • Reagent Addition: While stirring, slowly add the 40% aqueous methylamine solution (2.46 L) to the reactor. The addition should be controlled to maintain the internal temperature below 40 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 18-24 hours. Monitor the reaction progress by taking aliquots and analyzing by HPLC until the consumption of maltol is complete.

  • Decolorization: Cool the reaction mixture to 50-60 °C and add activated carbon (50 g). Stir for 1 hour.

  • Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon. Wash the filter cake with a hot water/ethanol (1:1) mixture (1 L).

  • Crystallization: Transfer the filtrate to a clean vessel and cool to 0-5 °C with slow stirring. The product will crystallize out of the solution.

  • Isolation: Collect the crystalline product by filtration using a Buchner funnel. Wash the cake with cold deionized water (2 x 1 L).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Final Product: The expected yield is approximately 880-990 g of this compound as a white to off-white crystalline solid.

Quality Control Analytical Methods

1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL in methanol.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity:

  • Instrument: 400 MHz NMR spectrometer

  • Solvent: DMSO-d₆

  • Analysis: Acquire ¹H and ¹³C NMR spectra and compare with a reference standard or literature data.

3. Mass Spectrometry (MS) for Identity:

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Analysis: Determine the molecular weight and confirm the molecular formula (C₆H₇NO₂).

Mandatory Visualizations

Synthesis_Workflow Maltol Maltol Reactor Reaction (Water/Ethanol, 80-90°C) Maltol->Reactor Methylamine Methylamine (aq) Methylamine->Reactor Decolorization Decolorization (Activated Carbon) Reactor->Decolorization Filtration1 Hot Filtration Decolorization->Filtration1 Crystallization Crystallization (Cooling to 0-5°C) Filtration1->Crystallization Filtration2 Product Filtration Crystallization->Filtration2 Drying Drying Filtration2->Drying FinalProduct This compound Drying->FinalProduct

Caption: Scale-up synthesis workflow for this compound.

Iron_Chelation_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment Transferrin_Fe3 Transferrin-Fe(III) TfR1 Transferrin Receptor 1 (TfR1) Transferrin_Fe3->TfR1 Binding Endosome Endosome TfR1->Endosome Endocytosis STEAP3 STEAP3 Reductase Endosome->STEAP3 Fe(III) release DMT1 DMT1 STEAP3->DMT1 Fe(III) -> Fe(II) LIP Labile Iron Pool (LIP) Fe(II) DMT1->LIP Transport to Cytosol Ferritin Ferritin-Fe(III) LIP->Ferritin Storage IronEnzymes Iron-Dependent Enzymes LIP->IronEnzymes Cofactor ROS Reactive Oxygen Species (ROS) LIP->ROS Fenton Reaction ChelatedIron Chelated Iron Complex (Excreted) Chelator This compound Chelator->LIP Chelation Excretion Excretion ChelatedIron->Excretion Cellular Efflux & Excretion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxy-2-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-hydroxy-2-methylpyridin-4(1H)-one.

Troubleshooting Guide

Low yields and the presence of impurities are common challenges encountered during the synthesis of this compound. This guide addresses specific issues in a question-and-answer format to help you navigate these experimental hurdles.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic process. Consider the following points for troubleshooting:

  • Incomplete Reaction: The reaction between the starting material, such as maltol, and the amine source may not have gone to completion.

    • Solution: Ensure the reaction is monitored (e.g., by TLC or LC-MS) until the starting material is consumed. Extending the reaction time or moderately increasing the temperature may be necessary. For instance, some protocols for similar pyridinone syntheses involve refluxing for several hours.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and pH can dramatically impact the yield.

    • Solution: A mixture of water and ethanol is often effective for the synthesis of similar pyridinones from maltol. The temperature should be carefully controlled, as excessive heat can lead to degradation of the product. The pH should be maintained in a range that facilitates the nucleophilic attack of the amine.

  • Poor Quality of Starting Materials: Impurities in the starting materials, particularly in maltol or the amine source, can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, purify the starting materials before use.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, filtration, and recrystallization steps.

    • Solution: Optimize the work-up procedure. Ensure complete extraction by performing multiple extractions with an appropriate solvent. During recrystallization, use a minimal amount of a suitable hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.

  • Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.

    • Solution: Analyze the crude reaction mixture to identify major byproducts. Adjusting the reaction conditions, such as temperature or the stoichiometry of reactants, can help minimize side reactions.

Q2: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?

A2: Impurity profiles can vary depending on the synthetic route. However, some common impurities in the synthesis of hydroxypyridinones include:

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the crude product.

    • Solution: As mentioned above, ensure the reaction goes to completion by monitoring it and adjusting the reaction time and temperature as needed.

  • Ring-Opened Byproducts: Under harsh conditions, the pyrone or pyridinone ring can undergo cleavage.

    • Solution: Avoid excessively high temperatures and extreme pH values. Mild reaction conditions are generally preferred.

  • Products of Over-alkylation or Other Side Reactions: If using a substituted amine, there is a possibility of multiple alkylations or other undesired reactions.

    • Solution: Carefully control the stoichiometry of the reactants. Adding the amine portionwise may help in some cases.

Q3: What is the most effective method for purifying this compound?

A3: Recrystallization is a common and effective method for purifying this compound.

  • Recommended Solvents: A mixture of ethanol and water, or ethyl acetate, can be effective for recrystallization. The choice of solvent will depend on the impurity profile.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. If colored impurities are present, treatment with activated charcoal can be beneficial. Filter the hot solution to remove any insoluble impurities and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to this compound?

A1: The most direct and widely used method for synthesizing N-substituted 3-hydroxypyridin-4-ones is the reaction of a 3-hydroxy-4-pyranone, such as maltol (2-methyl-3-hydroxy-4-pyranone), with a primary amine. For the synthesis of this compound, the primary amine would be ammonia or a source of ammonia. This is often a one-step process that can provide high yields under mild conditions.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The following parameters are critical for optimizing the synthesis:

ParameterRecommendationRationale
Starting Material Purity Use high-purity maltol and amine source.Impurities can lead to side reactions and lower yields.
Solvent A mixture of water and ethanol is often effective.Facilitates the dissolution of both the polar and non-polar reactants.
Temperature Reflux temperature is commonly used.Provides sufficient energy for the reaction to proceed at a reasonable rate without causing significant degradation.
Reaction Time Monitor the reaction to completion (typically several hours).Ensures maximum conversion of the starting material to the product.
pH Control of pH can be important, though often not explicitly buffered.The nucleophilicity of the amine is pH-dependent.

Q3: How does the structure of the starting amine affect the reaction?

A3: The reactivity of the primary amine can influence the reaction rate and yield. For the synthesis of this compound, where the N-substituent is hydrogen, ammonia is the required reactant. In the synthesis of related compounds like Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), methylamine is used, and the reaction is reported to be efficient. The basicity and steric hindrance of the amine can play a role in the reaction kinetics.

Experimental Protocols

General Protocol for the Synthesis of 1-Substituted-2-methyl-3-hydroxypyridin-4-ones from Maltol

This protocol is a general guideline based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound using ammonia.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maltol in a mixture of water and ethanol.

  • Addition of Amine: Add the primary amine (in the case of the target molecule, an aqueous solution of ammonia) to the flask. An excess of the amine is often used.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by a suitable technique like TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is typically removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate).

A more detailed, three-step synthesis involving benzylation of maltol, reaction with an amine, and subsequent debenzylation by catalytic hydrogenation can also be employed, which may offer advantages in terms of purification of intermediates.

Visualizations

SynthesisWorkflow Maltol Maltol (Starting Material) Reaction Reaction (e.g., Reflux in EtOH/H2O) Maltol->Reaction Amine Ammonia (Reactant) Amine->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification FinalProduct This compound (Final Product) Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

TroubleshootingYield LowYield Low Yield Observed IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction SuboptimalConditions Suboptimal Conditions? LowYield->SuboptimalConditions PoorReagents Poor Reagent Quality? LowYield->PoorReagents WorkupLoss Loss During Work-up? LowYield->WorkupLoss MonitorReaction Action: Monitor reaction to completion. Increase time/temperature. IncompleteReaction->MonitorReaction Yes OptimizeConditions Action: Optimize solvent, temperature, pH. SuboptimalConditions->OptimizeConditions Yes PurifyReagents Action: Use high-purity or purified reagents. PoorReagents->PurifyReagents Yes OptimizeWorkup Action: Optimize extraction and purification steps. WorkupLoss->OptimizeWorkup Yes

Caption: Decision tree for troubleshooting low reaction yields.

Technical Support Center: Synthesis of Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of pyridinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of pyridinone derivatives?

A1: The most frequently encountered side reactions include:

  • Competition between N- and O-alkylation: Pyridinones are ambident nucleophiles, leading to mixtures of N-alkylated and O-alkylated products.

  • Dimerization: This can occur through both non-covalent hydrogen bonding, affecting solubility and reactivity, and covalent bond formation, leading to distinct dimeric impurities.

  • Hydrolysis: Precursors, such as cyanopyridines, or the final pyridinone product itself can be susceptible to hydrolysis under certain pH and temperature conditions.

  • Incomplete Cyclization or Rearrangement: In multi-step syntheses like the Hantzsch or Guareschi-Thorpe reactions, or rearrangements of pyridine N-oxides, the reaction may not go to completion, resulting in stable intermediates as byproducts.

  • Over-oxidation: Particularly in syntheses starting from dihydropyridine precursors (e.g., Hantzsch synthesis), the aromatization step can sometimes lead to undesired oxidative side products if not carefully controlled.

Q2: How can I distinguish between N-alkylated and O-alkylated pyridinone isomers?

A2: Spectroscopic methods, particularly NMR, are the most reliable for distinguishing between N- and O-alkylated isomers.

  • ¹H NMR: The chemical shift of the protons on the alkyl group can be indicative. Protons attached to a carbon bonded to oxygen (O-alkylation) are typically more deshielded and appear at a higher ppm value compared to protons on a carbon bonded to nitrogen (N-alkylation).

  • ¹³C NMR: The chemical shift of the carbon atom of the alkyl group directly attached to the pyridinone ring is a key indicator. An O-linked carbon will have a significantly different chemical shift compared to an N-linked carbon.

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the protons on the alkyl group and the carbons in the pyridinone ring, definitively establishing the point of attachment.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)

Symptoms:

  • You obtain a mixture of N-alkylated and O-alkylated products, confirmed by NMR or LC-MS.

  • The yield of your desired N-alkylated product is low.

Possible Causes and Solutions:

The ratio of N- to O-alkylation is highly dependent on several factors. Here's how to troubleshoot and optimize your reaction for N-alkylation:

  • Solvent Choice: The polarity of the solvent plays a crucial role. In non-polar solvents, the pyridone anion exists as a tight ion pair, favoring O-alkylation. In polar, aprotic solvents (e.g., DMF, DMSO), the anion is more dissociated, making the more nucleophilic nitrogen atom more accessible for alkylation.

    • Recommendation: Switch to a polar aprotic solvent like DMF or DMSO to favor N-alkylation.

  • Counter-ion (Base Selection): The choice of base determines the counter-ion. Larger, softer cations (like Cs⁺ or K⁺) tend to associate more loosely with the oxygen atom, leaving the nitrogen free to react.

    • Recommendation: Use bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

  • Alkylating Agent: Harder alkylating agents (e.g., dimethyl sulfate) tend to react at the harder oxygen atom (Hard-Soft Acid-Base theory), while softer alkylating agents (e.g., benzyl bromide) have a higher propensity for reacting at the softer nitrogen atom.

  • Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product. However, this is not always the case and should be optimized for each specific reaction.

Quantitative Data on N- vs. O-Alkylation Ratios:

2-Pyridone SubstrateAlkylating AgentBaseSolventTemperature (°C)N/O RatioReference
5-Bromo-2-pyridoneBenzyl bromideK₂CO₃Water with 2% Tween 20Room Temp>19:1[1]
5-Bromo-2-pyridoneBenzyl bromidei-Pr₂NEtWater with 2% Tween 20Room Temp12:1 to 17:1[1]
2-PyridoneBenzyl halidesCsFDMFNot specifiedN-alkylation favored[1]
2-PyridonePrimary alkyl halidesK₂CO₃Water with 2% Tween 20Room Temp>6:1[1]
2-PyridoneSecondary alkyl halidesK₂CO₃Water with 2% Tween 20Room Temp>2.4:1[1]

Detailed Experimental Protocol for Selective N-Alkylation:

This protocol is adapted from a method utilizing a micellar system to enhance N-alkylation selectivity.[1]

  • Reaction Setup: To a round-bottom flask, add 5-bromo-2-pyridone (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a 2% (w/w) aqueous solution of Tween 20.

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq.) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the N-alkylated product from any minor O-alkylated isomer.

Issue 2: Formation of Dimeric Byproducts

Symptoms:

  • You observe a significant amount of a byproduct with approximately double the mass of your starting material or product.

  • The reaction mixture becomes viscous or forms an insoluble precipitate.

Possible Causes and Solutions:

  • Hydrogen-Bonded Dimers: 2-Pyridones can form stable hydrogen-bonded dimers, which can reduce their solubility and reactivity.[2] This is more prevalent in non-polar solvents.

    • Recommendation: Use a more polar or protic solvent (e.g., methanol, water) to disrupt hydrogen bonding and favor the monomeric form.[2]

  • Covalent Dimerization: Under acidic conditions, some pyridinone precursors can undergo self-condensation to form covalent homodimers.

    • Recommendation: If using acidic catalysts (e.g., TFA), consider using a milder acid or a lower concentration. Carefully control the reaction temperature, as higher temperatures can promote dimerization.

Logical Relationship for Dimer Formation:

Dimerization Pyridinone_Monomer Pyridinone Monomer H_Bonded_Dimer H-Bonded Dimer Pyridinone_Monomer->H_Bonded_Dimer Non-polar solvent H_Bonded_Dimer->Pyridinone_Monomer Polar solvent Covalent_Dimer Covalent Dimer Precursor Activated Precursor Precursor->Covalent_Dimer Acidic conditions

Caption: Factors influencing the formation of hydrogen-bonded and covalent dimers.

Issue 3: Hydrolysis of Precursors or Products

Symptoms:

  • You observe the formation of pyridine carboxamides or carboxylic acids from cyanopyridine starting materials.[3][4][5]

  • Your final pyridinone product degrades during workup or purification, especially if it contains hydrolyzable functional groups (e.g., esters, nitriles).

Possible Causes and Solutions:

  • pH of the Reaction or Workup: Both acidic and basic conditions can promote the hydrolysis of nitrile and ester groups. The hydrolysis of α-chloro-substituted pyridones is enhanced in basic media.[6]

    • Recommendation: Maintain a neutral pH during aqueous workup. Use a buffered solution if necessary. Avoid prolonged exposure to strong acids or bases.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[7]

    • Recommendation: Perform aqueous extractions and other workup steps at room temperature or below. If heating is required for other reasons, minimize the time the compound is exposed to high temperatures in the presence of water.

Experimental Workflow for Minimizing Hydrolysis:

Hydrolysis_Workflow start Reaction Complete quench Quench Reaction (if necessary) start->quench extract Aqueous Extraction (Neutral pH) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo (Low Temperature) dry->concentrate purify Purification (e.g., Chromatography) concentrate->purify end Pure Product purify->end

Caption: Workflow to minimize hydrolysis during product isolation.

Issue 4: Incomplete Reaction in Multi-Component Syntheses (e.g., Hantzsch, Guareschi-Thorpe)

Symptoms:

  • Low yields of the desired pyridinone or dihydropyridine product.[8][9]

  • A complex mixture of intermediates is observed by TLC or LC-MS.[9]

Possible Causes and Solutions:

  • Hantzsch Synthesis: The classical Hantzsch synthesis often suffers from long reaction times and low yields.[8] The initial condensation to form the dihydropyridine may be incomplete, or the subsequent oxidation to the pyridine may be inefficient.

    • Recommendation:

      • Optimize Condensation: Consider using a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar system to improve the yield of the dihydropyridine intermediate.[9]

      • Improve Oxidation: Harsh oxidizing agents (e.g., CrO₃, KMnO₄) can lead to side products.[8] Consider milder, more efficient oxidizing agents like iodine in refluxing methanol or using photochemical methods.[8]

  • Guareschi-Thorpe Condensation: The reaction can be sensitive to the reactivity of the starting materials and the reaction conditions.

    • Recommendation: An advanced version of this reaction uses ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and a promoter, leading to high yields.[10] This can be a more robust alternative to traditional conditions.

Signaling Pathway for Hantzsch Synthesis and Potential Pitfalls:

Hantzsch_Pathway Reactants Aldehyde + 2x β-Ketoester + NH3 Intermediates Enamine & Knoevenagel Adduct Reactants->Intermediates Condensation Intermediates->Reactants Incomplete Condensation Dihydropyridine 1,4-Dihydropyridine Intermediates->Dihydropyridine Cyclization Pyridone Pyridone/Pyridine Product Dihydropyridine->Pyridone Oxidation/Aromatization Side_Products Side Products Dihydropyridine->Side_Products Over-oxidation

Caption: Key steps in the Hantzsch synthesis and points where side reactions can occur.

Purification Protocols

Separation of N- and O-Alkylated Isomers by Column Chromatography:

Separating N- and O-alkylated regioisomers can be challenging due to their similar polarities. However, it is often achievable with careful column chromatography.

General Protocol:

  • Adsorbent: Use standard silica gel (60 Å, 230-400 mesh).

  • Sample Loading:

    • Wet Loading: Dissolve the crude mixture in a minimal amount of a relatively non-polar solvent (like dichloromethane or the initial mobile phase) and apply it directly to the top of the column.

    • Dry Loading: For less soluble compounds, dissolve the crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Mobile Phase (Eluent): The key to separation is finding the right solvent system.

    • Start with a non-polar solvent system, such as 100% hexanes or a low percentage of ethyl acetate in hexanes (e.g., 5-10%).

    • Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A slow gradient is often more effective than a steep one.

    • Generally, the O-alkylated isomer is less polar and will elute before the N-alkylated isomer.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify the separated products.

  • Troubleshooting: If separation is poor:

    • Try a different solvent system, such as dichloromethane/methanol or diethyl ether/hexanes.

    • Consider using a less polar solvent system and running the column more slowly.

    • Preparative HPLC can be a powerful tool for separating very similar isomers if column chromatography is unsuccessful.

References

Technical Support Center: Purification of 5-hydroxy-2-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5-hydroxy-2-methylpyridin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Question: My compound oils out during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue, especially with polar compounds like this compound. Here are several troubleshooting steps:

  • Increase the Solvent Volume: Your solution may be too concentrated. Add a small amount of hot solvent to the mixture to decrease the saturation.

  • Cool the Solution More Slowly: Rapid cooling can favor oiling out over crystallization. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Slower cooling provides more time for crystal nucleation and growth.[1]

  • Use a Mixed-Solvent System: If a single solvent is not working, a mixed-solvent system can be effective.[2] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[3][4] For hydroxypyridinone compounds, a methanol/diethyl ether mixture has been used successfully.[5]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Question: My recrystallized product is still colored. How can I remove the color impurities?

Answer: Colored impurities are common in the synthesis of aromatic and heterocyclic compounds. Here are some methods for their removal:

  • Activated Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities.[3]

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount of activated charcoal (typically 1-5% by weight).

    • Boil the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal.

    • Allow the filtrate to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Solvent Selection: The choice of recrystallization solvent can influence the removal of colored impurities. Experiment with different solvents or solvent mixtures.

  • Chromatography: If recrystallization is ineffective at removing the color, column chromatography may be necessary. For colored organic compounds, both normal-phase and reversed-phase chromatography have been shown to be effective at separating the desired product from colored impurities.[6]

Column Chromatography Issues

Question: I'm having trouble with peak tailing and poor separation during column chromatography. What could be the cause?

Answer: Peak tailing and poor resolution in the chromatography of polar, chelating compounds like this compound can be due to several factors:

  • Strong Interaction with Stationary Phase: The hydroxyl and ketone groups can interact strongly with silica gel, leading to tailing.

    • Solution: Add a small amount of a polar modifier, such as acetic acid or triethylamine, to the mobile phase to reduce these interactions.

  • Metal Chelation: Hydroxypyridinones are known metal chelators.[7][8] Trace metals in the silica gel or solvent can lead to complex formation and peak distortion.

    • Solution: Use high-purity silica gel and solvents. In some cases, adding a chelating agent like EDTA to the mobile phase can help, although this can complicate product isolation.

  • Improper Mobile Phase Polarity: If the mobile phase is not polar enough, the compound will move too slowly and the band will broaden. If it is too polar, the separation from impurities will be poor.

    • Solution: Systematically screen different mobile phase compositions, gradually increasing the polarity. A common starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Column Overloading: Applying too much sample to the column can lead to broad, tailing peaks.

    • Solution: Reduce the amount of sample loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While specific impurities depend on the synthetic route, common impurities in the synthesis of related pyridinone compounds can include unreacted starting materials, by-products from side reactions, and colored degradation products. For instance, in syntheses involving precursors like 2-hydroxy-5-methylpyridine, residual starting material can be a potential impurity.[6]

Q2: What is a good starting solvent system for recrystallizing this compound?

A2: Given its polar nature, polar solvents are a good starting point. Methanol, ethanol, or water are potential single solvents to screen.[4] However, a mixed-solvent system is often more effective for achieving high purity. A mixture of a polar solvent in which the compound is soluble (e.g., methanol or ethanol) and a less polar solvent in which it is less soluble (e.g., diethyl ether or ethyl acetate) is a good starting point.[5][9]

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the presence of impurities by comparing the spectra of the purified product to that of a known standard.

  • Melting Point Analysis: A sharp melting point range close to the literature value is an indicator of high purity. Impurities will typically broaden and depress the melting point.

Data Presentation

Table 1: Common Solvents for Recrystallization of Hydroxypyridinone Analogs

Solvent/Solvent SystemCompound TypeObservationsReference
Methanol/Diethyl Ether4-hydroxy-6-methylpyridin-2(1H)-oneEffective for producing high-quality crystals.[5]
EthanolGeneral Polar OrganicsGood general solvent for compounds with minor impurities.[4]
n-Hexane/AcetoneGeneral Polar OrganicsEffective mixed-solvent system.[4]
WaterPolar Organic CompoundsCan be a good choice for sufficiently polar compounds.[4]

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization

This protocol is a general guideline for the recrystallization of this compound using a mixed-solvent system, based on techniques for similar compounds.

  • Solvent Selection: Choose a "good" solvent in which the compound is readily soluble when hot (e.g., methanol) and a "poor" solvent in which the compound is sparingly soluble even when hot (e.g., diethyl ether). The two solvents must be miscible.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the hot "good" solvent required to just dissolve the solid.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy, indicating the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for analyzing the purity of this compound.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.02 M KH2PO4 buffer at pH 2.5) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 220 nm).

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase or a suitable solvent.

  • Injection Volume: 20 µL.

  • Analysis: Run the sample and analyze the chromatogram for the presence of impurity peaks. Calculate the purity based on the relative peak areas.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Product dissolution Dissolve in Hot 'Good' Solvent crude_product->dissolution charcoal_treatment Optional: Add Activated Charcoal dissolution->charcoal_treatment add_antisolvent Add 'Poor' Solvent to Cloud Point dissolution->add_antisolvent No Charcoal hot_filtration Hot Filtration (if charcoal used) charcoal_treatment->hot_filtration hot_filtration->add_antisolvent clarification Clarify with 'Good' Solvent add_antisolvent->clarification cooling Slow Cooling clarification->cooling crystal_isolation Isolate Crystals (Vacuum Filtration) cooling->crystal_isolation washing Wash with Cold 'Poor' Solvent crystal_isolation->washing drying Dry Crystals washing->drying hplc HPLC drying->hplc nmr NMR drying->nmr mp Melting Point drying->mp pure_product Pure Product hplc->pure_product nmr->pure_product mp->pure_product

Caption: Recrystallization and Purity Analysis Workflow.

troubleshooting_logic start Recrystallization Problem oiling_out Compound Oils Out? start->oiling_out colored_product Product is Colored? start->colored_product oiling_out->colored_product No increase_solvent Increase Solvent Volume oiling_out->increase_solvent Yes charcoal Use Activated Charcoal colored_product->charcoal Yes slow_cooling Cool More Slowly increase_solvent->slow_cooling mixed_solvent Use Mixed-Solvent System slow_cooling->mixed_solvent scratch_flask Scratch Flask mixed_solvent->scratch_flask seed_crystals Add Seed Crystals scratch_flask->seed_crystals change_solvent Change Recrystallization Solvent charcoal->change_solvent chromatography Perform Column Chromatography change_solvent->chromatography

Caption: Troubleshooting Logic for Recrystallization.

References

Technical Support Center: Optimizing N-alkylation of 5-hydroxy-2-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 5-hydroxy-2-methylpyridin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the N-alkylation of this compound?

The most common challenges include:

  • Low reaction yield: Incomplete conversion of the starting material is a frequent issue.[1]

  • Poor regioselectivity: A significant challenge is the competing O-alkylation, leading to a mixture of N-alkylated and O-alkylated products.[2][3] The formation of these isomers can complicate purification.[1]

  • Side reactions: Depending on the substrate and reaction conditions, side reactions such as dialkylation can occur.

  • Purification difficulties: Separating the desired N-alkylated product from the unreacted starting material, the O-alkylated isomer, and other byproducts can be challenging.[1]

Q2: How does the choice of base influence the regioselectivity (N- vs. O-alkylation)?

The choice of base is critical in controlling the regioselectivity. The deprotonation of the pyridone can result in an ambident nucleophile, and the nature of the counter-ion and the solvent can influence whether the nitrogen or the oxygen atom attacks the electrophile.[4][5] For instance, using potassium carbonate (K2CO3) in DMF is a common condition that often favors N-alkylation.[6] In some cases, stronger bases like sodium hydride (NaH) have been shown to provide excellent N-1 regioselectivity in related heterocyclic systems.[7][8]

Q3: What is the role of the solvent in the N-alkylation reaction?

The solvent plays a crucial role in the solubility of the reactants and the base, which can significantly impact the reaction rate and selectivity.[1] Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (ACN) are commonly used.[1][6] In some cases, running the reaction in a highly concentrated or even neat (without solvent) has been reported to improve yields.

Q4: Can microwave irradiation be used to improve the reaction?

Yes, microwave-assisted synthesis can be an effective method for the N-alkylation of pyridones.[4] It often leads to shorter reaction times and can improve yields. One-pot multicomponent reactions under microwave irradiation have been developed for the synthesis of N-substituted 2-pyridones.[4]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete deprotonation of the pyridinone Use a stronger base (e.g., NaH, KHMDS) or increase the equivalents of the current base. Ensure the base is fresh and properly handled, especially if it is hygroscopic.
Low reactivity of the alkylating agent Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). Adding a catalytic amount of potassium iodide (KI) can enhance the reactivity of alkyl bromides.[1]
Poor solubility of reactants Change to a solvent in which all reactants are more soluble. Consider using a co-solvent system. For some reactions, using a surfactant like Tween 20 in water can create a micellar system to improve solubility and reaction rates.[9]
Reaction temperature is too low Gradually increase the reaction temperature. For some reactions, heating to 80°C or higher may be necessary.[10] Microwave irradiation can also be employed to increase the reaction rate.[4]
Reaction time is too short Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time if necessary.

Problem 2: Poor Regioselectivity (Mixture of N- and O-alkylated products)

Possible Cause Suggested Solution
Reaction conditions favor O-alkylation The selectivity is influenced by a combination of factors including the base, solvent, and temperature.[10] Harder cations (like Li+) tend to associate more with the harder oxygen atom, potentially favoring O-alkylation, while softer cations may favor N-alkylation.
Base: Experiment with different bases. For instance, while K2CO3 is common, stronger, non-coordinating bases might favor N-alkylation.
Solvent: The solvent can influence the dissociation of the ion pair. Aprotic polar solvents like DMF are generally preferred.
Temperature: Lowering the reaction temperature might increase the selectivity for the thermodynamically favored N-alkylated product.
Steric hindrance at the nitrogen atom If the alkylating agent is very bulky, attack at the less sterically hindered oxygen atom might be favored. Consider using a less bulky alkylating agent if the application allows.

Problem 3: Formation of Dialkylated Byproduct

Possible Cause Suggested Solution
Excess of alkylating agent and/or base Carefully control the stoichiometry. Use closer to a 1:1 molar ratio of the pyridinone to the alkylating agent.
High reactivity of the mono-alkylated product Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of a second alkylation.

Experimental Protocols

Protocol 1: General Procedure for N-alkylation using Potassium Carbonate

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (K2CO3, 1.5-2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.2 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted N-alkylation

  • In a microwave-safe vessel, combine this compound (1.0 eq), the alkylating agent (1.1 eq), and a suitable base (e.g., K2CO3, 1.5 eq) in a microwave-compatible solvent (e.g., DMF, ethanol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture as described in Protocol 1.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-alkylation of Pyridinone Derivatives

Pyridinone Substrate Alkylating Agent Base Solvent Temperature Time Yield of N-alkylated product N/O Ratio Reference
5-bromo-2-pyridoneBenzyl bromideK2CO3Tween 20/waterAmbient3 h76% (combined)10:1[11]
4-alkoxy-2-pyridonesAlkyl halidest-BuOKTHFNot specifiedNot specifiedGoodSelective N-alkylation[12][13]
2-pyridonesAlkyl halidesCs2CO3DMF30 °CNot specifiedUp to 94%>5:1 for benzyl halides, >6:1 for primary alkyl halides[9]
Imidazo[4,5-b]pyridines4-methoxybenzyl chlorideK2CO3DMFRoom TempOvernight52-72%N4 regioisomer mainly[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound D Mix & Stir A->D B Base (e.g., K2CO3) B->D C Anhydrous Solvent (e.g., DMF) C->D E Add Alkylating Agent D->E F Heat & Monitor (TLC/LC-MS) E->F G Quench with Water F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K N-alkylated Product J->K

Caption: General workflow for the N-alkylation of this compound.

troubleshooting_logic Start Low Yield or No Reaction Q1 Is the base strong enough and added in sufficient quantity? Start->Q1 Sol1 Use stronger base or more equivalents Q1->Sol1 No Q2 Is the alkylating agent reactive enough? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Use more reactive halide (I > Br > Cl) or add KI catalyst Q2->Sol2 No Q3 Are reactants soluble in the chosen solvent? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Change solvent or use a co-solvent Q3->Sol3 No Q4 Is the reaction temperature and time sufficient? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Increase temperature and/or reaction time Q4->Sol4 No End Consult further literature or consider alternative reaction pathways Q4->End Yes A4_Yes Yes A4_No No Sol4->End

Caption: Troubleshooting flowchart for low yield in N-alkylation reactions.

References

Technical Support Center: 5-Hydroxy-2-Methylpyridin-4(1H)-one Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-hydroxy-2-methylpyridin-4(1H)-one, focusing on challenges related to its low solubility in common organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in organic solvents?

A1: Quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, it is reported to be soluble in dichloromethane.[1] For other solvents, a qualitative assessment is necessary. A structurally similar compound, 4-Amino-2-hydroxy-5-methylpyridine, is noted to be soluble in highly polar organic solvents, which may suggest similar behavior for this compound.

Q2: Why is my this compound not dissolving in my chosen organic solvent?

A2: The low solubility of this compound can be attributed to its molecular structure, which includes a hydroxyl group and a pyridinone ring. These features can lead to strong intermolecular forces, such as hydrogen bonding, in the solid state, making it difficult for solvent molecules to surround and dissolve the compound.

Q3: What general strategies can I employ to improve the solubility of this compound?

A3: Several techniques can be used to enhance the solubility of poorly soluble organic compounds. These include:

  • Co-solvency: Using a mixture of solvents can often improve solubility compared to a single solvent.

  • pH adjustment: For compounds with acidic or basic functional groups, adjusting the pH of the solution can significantly increase solubility by forming a more soluble salt.

  • Heating: Gently heating the solvent while dissolving the compound can help overcome the energy barrier for dissolution. However, the stability of the compound at elevated temperatures should be considered.

  • Sonication: Using an ultrasonic bath can aid in breaking down solid aggregates and enhance dissolution.

  • Particle size reduction: Micronization or grinding the solid compound to a finer powder increases the surface area available for solvation.

Q4: Are there any specific solvent systems that are recommended for pyridinone derivatives?

A4: For many poorly soluble drug candidates, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. Other polar aprotic solvents like Dimethylformamide (DMF) may also be effective. It is often a matter of empirical testing to find the most suitable solvent or co-solvent system for your specific application.

Troubleshooting Guides

Issue: Compound precipitates out of solution upon standing.
  • Possible Cause 1: Supersaturated Solution. The initial dissolution may have been achieved through heating, leading to a supersaturated solution that is not stable at room temperature.

    • Troubleshooting Step: Try preparing a less concentrated solution. If a higher concentration is necessary, consider maintaining the solution at a slightly elevated temperature if compatible with your experimental setup.

  • Possible Cause 2: Change in Solvent Composition. If the initial solution is diluted with a solvent in which the compound is less soluble, precipitation can occur.

    • Troubleshooting Step: Ensure that any subsequent dilutions are made with a solvent system that maintains the compound's solubility.

Issue: Inconsistent results in biological assays.
  • Possible Cause: Incomplete Dissolution. If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended and variable.

    • Troubleshooting Step: Visually inspect your stock solution for any undissolved particulate matter. If necessary, filter the solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid before use. Always prepare fresh dilutions from a clear stock solution for each experiment.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
DichloromethaneSoluble[1]
Other Organic SolventsRequires Experimental Determination-

Experimental Protocols

Protocol 1: General Procedure for Determining Qualitative Solubility
  • Preparation: Add approximately 1-2 mg of this compound to a small, clean vial.

  • Solvent Addition: Add the selected organic solvent (e.g., DMSO, ethanol, methanol, acetone) dropwise, up to 1 mL.

  • Observation: After each addition of a few drops, vortex or shake the vial vigorously for 30-60 seconds.

  • Assessment: Observe the solution against a dark background to check for any undissolved solid particles.

  • Heating and Sonication (Optional): If the compound does not dissolve at room temperature, gently warm the vial (e.g., to 37-50°C) or place it in an ultrasonic bath for 5-10 minutes. Observe for dissolution. Note any changes upon cooling back to room temperature.

  • Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on these observations.

Protocol 2: Preparation of a Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use an ultrasonic bath for 10-15 minutes to aid dissolution.

  • Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Mandatory Visualizations

Signaling Pathways

Pyridinone derivatives have been investigated for their potential as kinase inhibitors, targeting various signaling pathways implicated in diseases such as cancer. Below are diagrams of two such pathways, the p38 MAPK and VEGFR signaling pathways, which are common targets for this class of compounds.

p38_MAPK_Signaling_Pathway extracellular_stimuli Environmental Stress / Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk Activation mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 Phosphorylation p38_mapk p38 MAPK mkk3_6->p38_mapk Phosphorylation downstream_kinases Downstream Kinases (e.g., MK2, PRAK) p38_mapk->downstream_kinases Activation transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38_mapk->transcription_factors Activation cellular_responses Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) downstream_kinases->cellular_responses transcription_factors->cellular_responses

Caption: p38 MAPK Signaling Pathway Overview.

VEGFR_Signaling_Pathway vegf VEGF vegfr VEGFR vegf->vegfr Binding & Dimerization plc_gamma PLCγ vegfr->plc_gamma Activation pi3k PI3K vegfr->pi3k Activation ras Ras vegfr->ras Activation dag DAG plc_gamma->dag ip3 IP3 plc_gamma->ip3 akt Akt pi3k->akt Activation raf Raf ras->raf Activation pkc PKC dag->pkc Activation pkc->raf cellular_responses Cellular Responses (Proliferation, Migration, Survival) akt->cellular_responses mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation erk->cellular_responses

Caption: Simplified VEGFR Signaling Cascade.

Experimental Workflow

Solubility_Enhancement_Workflow start Start: Poorly Soluble Compound solubility_testing Qualitative Solubility Screening start->solubility_testing insoluble Insoluble solubility_testing->insoluble soluble Soluble solubility_testing->soluble optimization Solubility Optimization insoluble->optimization stock_solution Prepare Stock Solution soluble->stock_solution co_solvency Co-solvency optimization->co_solvency ph_adjustment pH Adjustment optimization->ph_adjustment heating_sonication Heating / Sonication optimization->heating_sonication co_solvency->solubility_testing ph_adjustment->solubility_testing heating_sonication->solubility_testing end End: Use in Experiment stock_solution->end

Caption: Workflow for Overcoming Low Solubility.

References

preventing byproduct formation in the synthesis of 5-hydroxy-2-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-hydroxy-2-methylpyridin-4(1H)-one, also known as deferiprone. Our goal is to help you prevent byproduct formation and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the one-step synthesis involving the reaction of maltol with methylamine in a suitable solvent system, such as a mixture of water and ethanol.[1][2] This reaction is typically carried out under mild conditions and is known for its simplicity and relatively high yield.

Q2: What are the major byproducts I should be aware of during this synthesis?

A2: Several byproducts can form, which may complicate purification and reduce the overall yield of the desired product. The most commonly encountered impurities include:

  • Unreacted Maltol: A starting material that did not react.

  • Deferiprone EP Impurity A: 1-Methyl-3-(methylamino)-1,5-dihydro-2H-pyrrol-2-one.[3][4]

  • Deferiprone EP Impurity C: 1,2-dimethyl-4-(methylimino)-1,4-dihydropyridin-3-ol.[3]

  • N-Nitroso N-Desmethyl Deferiprone: 3-Hydroxy-2-methyl-1-nitrosopyridin-4(1H)-one.[5][6][7][8]

  • Polymeric Sugar Byproducts: These can arise from the degradation of maltol, especially at elevated temperatures.

Q3: How can I monitor the progress of the reaction and detect the presence of byproducts?

A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective technique for monitoring the reaction progress and identifying both the desired product and its related impurities.[9] A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. Detection is commonly performed using a UV detector at approximately 280 nm.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Action Expected Outcome
Incomplete Reaction Increase the reaction time or slightly elevate the temperature. Ensure efficient stirring to maximize contact between reactants.Higher conversion of maltol to the final product.
Suboptimal Reactant Ratio Use a slight excess of methylamine to drive the reaction to completion.Reduced amount of unreacted maltol.
Degradation of Starting Material Avoid excessively high temperatures, which can lead to the degradation of maltol into polymeric byproducts.Minimized formation of tar-like substances and improved product purity.
Inefficient Purification Optimize the recrystallization process. Ensure the correct solvent system is used and that cooling is gradual to allow for the formation of pure crystals.Improved recovery of the pure product.
Issue 2: High Levels of Unreacted Maltol in the Final Product
Potential Cause Troubleshooting Action Expected Outcome
Insufficient Reaction Time Monitor the reaction by HPLC and continue until the maltol peak is minimized.Increased consumption of the starting material.
Inadequate Amount of Methylamine Ensure at least a stoichiometric amount, or a slight excess, of methylamine is used.Drives the equilibrium towards product formation.
Poor Mixing Increase the stirring speed to ensure a homogeneous reaction mixture.Enhanced reaction rate and completeness.
Issue 3: Presence of Deferiprone EP Impurity C (1,2-dimethyl-4-(methylimino)-1,4-dihydropyridin-3-ol)
Potential Cause Troubleshooting Action Expected Outcome
Excess Methylamine and/or High Temperature This imino byproduct can form under forcing conditions. Use a minimal excess of methylamine and maintain a moderate reaction temperature.Reduced formation of the imino impurity.
pH of the Reaction Mixture Control the pH of the reaction. The formation of this byproduct may be favored under certain pH conditions.Minimized side reactions.
Issue 4: Formation of Polymeric Byproducts
Potential Cause Troubleshooting Action Expected Outcome
High Reaction Temperature Maltol is a sugar derivative and is prone to caramelization and polymerization at elevated temperatures. Maintain a controlled and moderate reaction temperature.A cleaner reaction mixture with fewer dark, tarry substances.
Prolonged Reaction Times at High Temperatures While ensuring the reaction goes to completion, avoid unnecessarily long reaction times, especially if higher temperatures are employed.Reduced degradation of both the starting material and the product.

Experimental Protocols

Synthesis of this compound from Maltol

This protocol is a general guideline. Optimization may be required based on laboratory conditions and desired scale.

Materials:

  • Maltol

  • Methylamine (40% in water)

  • Ethanol

  • Water

  • Hydrochloric Acid (for pH adjustment)

  • Sodium Hydroxide (for pH adjustment)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maltol in a mixture of ethanol and water.

  • Add the methylamine solution to the flask. The molar ratio of methylamine to maltol should be optimized, typically starting with a slight excess of methylamine.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by RP-HPLC.

  • Once the reaction is complete (indicated by the consumption of maltol), cool the mixture to room temperature.

  • Adjust the pH of the solution to induce precipitation of the product. The optimal pH for precipitation should be determined empirically, but is often near the isoelectric point of the product.

  • Collect the crude product by filtration and wash with cold water.

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a water/ethanol mixture).

  • If necessary, treat the hot solution with activated carbon to remove colored impurities.

  • Filter the hot solution to remove any insoluble materials.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Maltol Maltol Reaction Reaction Vessel (Heating & Stirring) Maltol->Reaction Methylamine Methylamine Methylamine->Reaction Solvent Solvent (Water/Ethanol) Solvent->Reaction Monitoring Reaction Monitoring (HPLC) Reaction->Monitoring Sample pH_Adjust pH Adjustment Monitoring->pH_Adjust Reaction Complete Filtration1 Filtration pH_Adjust->Filtration1 Crude_Product Crude Product Filtration1->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Filtration2 Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying Final_Product Pure this compound Drying->Final_Product

Caption: A flowchart of the synthesis and purification process.

Logical Troubleshooting Diagram

This diagram outlines a logical approach to troubleshooting common issues in the synthesis.

Troubleshooting Troubleshooting Logic Start Problem Encountered LowYield Low Yield? Start->LowYield HighImpurity High Impurity Levels? Start->HighImpurity CheckReaction Check Reaction Completion (HPLC) LowYield->CheckReaction Yes IdentifyImpurity Identify Impurity (HPLC/MS) HighImpurity->IdentifyImpurity Yes Incomplete Incomplete Reaction CheckReaction->Incomplete OptimizeConditions Increase Time/Temp or Adjust Stoichiometry Incomplete->OptimizeConditions Yes PurificationLoss Check Purification Loss Incomplete->PurificationLoss No OptimizeRecryst Optimize Recrystallization PurificationLoss->OptimizeRecryst UnreactedMaltol Unreacted Maltol? IdentifyImpurity->UnreactedMaltol ImpuritiesAC Impurities A/C? IdentifyImpurity->ImpuritiesAC Polymeric Polymeric Byproducts? IdentifyImpurity->Polymeric ActionMaltol Increase Reaction Time/ Excess Methylamine UnreactedMaltol->ActionMaltol Yes ActionImpAC Reduce Temp/ Control pH ImpuritiesAC->ActionImpAC Yes ActionPolymeric Reduce Temp/ Shorter Reaction Time Polymeric->ActionPolymeric Yes

Caption: A decision tree for troubleshooting common synthesis problems.

References

stability issues of 5-hydroxy-2-methylpyridin-4(1H)-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-hydroxy-2-methylpyridin-4(1H)-one in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, this guide leverages data from studies on Deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one), a structurally similar and well-researched hydroxypyridinone iron chelator. The stability characteristics are expected to be comparable, but experimental verification for this compound is strongly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in solution?

A1: The primary factors influencing the stability of hydroxypyridinones like this compound in solution are pH, exposure to light (photostability), temperature, and the presence of oxidizing agents. The choice of solvent can also play a role in the compound's stability.

Q2: How does pH affect the stability of the compound?

A2: Hydroxypyridinones can exhibit pH-dependent stability. Deferiprone, a similar molecule, has been reported to be stable in acidic and basic solutions (pH < 1 or pH > 12) for over two years.[1] However, some studies on forced degradation of Deferiprone show some level of degradation under acidic and alkaline conditions, suggesting that the stability can be influenced by the specific conditions of the experiment (e.g., temperature, concentration of acid/base).[2][3][4] Therefore, it is crucial to buffer your solution to a pH where the compound is most stable for your intended application.

Q3: Is this compound sensitive to light?

A3: Yes, compounds with a pyridinone ring structure can be susceptible to photodegradation.[5] It is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments. Use of amber vials or covering the experimental setup with aluminum foil is advisable.

Q4: What is the recommended storage temperature for solutions of this compound?

A4: For short-term storage, refrigeration (2-8 °C) is generally recommended to minimize thermal degradation. For long-term storage, freezing (-20 °C or lower) is preferable. Multiple freeze-thaw cycles should be avoided as they can potentially degrade the compound.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not well-documented, similar compounds can undergo oxidation of the pyridinone ring.[5] Hydrolysis of functional groups is also a possibility, particularly at extreme pH values. The degradation can be initiated by factors like light, heat, or oxidizing agents.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly low concentration of the compound in solution. Degradation due to improper storage (light exposure, wrong temperature).1. Prepare fresh solutions and protect them from light using amber vials or foil. 2. Store stock solutions at ≤ -20°C and working solutions at 2-8°C for short-term use. 3. Avoid repeated freeze-thaw cycles.
pH of the solution is not optimal for stability.1. Measure the pH of your solution. 2. If possible, adjust the pH using a suitable buffer system to a neutral or slightly acidic range. 3. Perform a small-scale stability study at different pH values to determine the optimal range for your experimental conditions.
Appearance of unknown peaks in chromatography (e.g., HPLC). The compound is degrading, leading to the formation of byproducts.1. This is indicative of degradation. Review the storage and handling procedures as mentioned above. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm if the unknown peaks correspond to them. 3. Use a stability-indicating analytical method to separate the parent compound from its degradation products.
Color change in the solution over time. This can be a sign of degradation or complex formation with trace metals.1. Prepare fresh solutions and observe if the color change persists. 2. Use high-purity solvents and reagents to minimize trace metal contamination. 3. If the solution is used for chelation studies, the color change upon addition of a metal ion is expected.
Inconsistent experimental results. Variability in the stability of the compound between experiments.1. Standardize the solution preparation, storage, and handling procedures. 2. Always use freshly prepared solutions for critical experiments or validate the stability of stored solutions before use. 3. Ensure consistent environmental conditions (light, temperature) during your experiments.

Summary of Stability Data for Deferiprone (as a surrogate)

The following table summarizes the stability of Deferiprone under various forced degradation conditions as reported in the literature. This can serve as a general guide for this compound.

Stress Condition Conditions Applied Observed Stability of Deferiprone Reference
Acidic Hydrolysis 0.1 M HCl, 80°C, 24hStable[2]
1 M HCl, RT, 48hMinor degradation[3]
Alkaline Hydrolysis 0.1 M NaOH, 80°C, 24hStable[2]
1 M NaOH, RT, 48hMinor degradation[3]
Oxidative Degradation 3% H₂O₂, RT, 24hStable[2]
30% H₂O₂, RT, 48hMinor degradation[3]
Thermal Degradation 80°C, 48hStable[2]
105°C, 24hStable[3]
Photolytic Degradation UV light (254 nm), 24hStable[2][3]

Note: "Stable" in this context generally means that the degradation was not significant under the specific experimental conditions of the cited study. The degree of degradation can be method-dependent.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • UV-Vis spectrophotometer or HPLC system

  • Thermostatic oven

  • Photostability chamber or UV lamp

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Keep the solution at room temperature or heat to 60-80°C for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 1 M NaOH before analysis.

  • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Follow the same incubation procedure as for acidic hydrolysis. Neutralize the solution with 1 M HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-30% H₂O₂. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in a thermostatic oven at a high temperature (e.g., 80-105°C) for a defined period.

  • Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period. A control sample should be kept in the dark.

  • Analysis: Analyze all the stressed samples and a control (unstressed) sample using a suitable analytical method (e.g., HPLC-UV). Compare the chromatograms to identify degradation products and quantify the loss of the parent compound.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Objective: To develop a validated HPLC method for the quantitative analysis of this compound in the presence of its degradation products.

Instrumentation:

  • HPLC system with a PDA or UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (starting point, optimization may be required):

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). The ratio can be varied (e.g., starting with 80:20 buffer:organic).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV spectrum of the compound (a wavelength of around 280 nm is a good starting point for Deferiprone).[2][3]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25-30°C

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (1M HCl) stock_solution->acid alkali Alkaline Hydrolysis (1M NaOH) stock_solution->alkali oxidation Oxidative Degradation (3-30% H₂O₂) stock_solution->oxidation thermal Thermal Degradation (80-105°C) stock_solution->thermal photo Photolytic Degradation (UV light) stock_solution->photo hplc HPLC Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent This compound oxidized Oxidized Pyridinone (e.g., ring-opened products) parent->oxidized Oxidation (e.g., H₂O₂) photoproduct Photodegradation Products parent->photoproduct UV Light hydrolyzed Hydrolysis Products (at extreme pH) parent->hydrolyzed Acid/Base

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Optimization of Catalyst for Pyridinone Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of pyridinone rings. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in organic synthesis.[1] Several factors could be responsible:

  • Catalyst Activity: The catalyst may be inactive or have low turnover. Ensure you are using a high-quality catalyst from a reputable supplier. Consider screening different catalysts or increasing the catalyst loading.

  • Reaction Conditions: Temperature, pressure, and reaction time are critical.[2] An optimization study is often necessary to find the ideal conditions for your specific substrate and catalyst system. For instance, in some palladium-catalyzed reactions, temperatures around 105°C have been found to be optimal.[3]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. Protic solvents like methanol can be effective in some cases, while aprotic solvents like dioxane or toluene may be better for others.[3][4]

  • Purity of Reagents: Impurities in starting materials or solvents can poison the catalyst or lead to side reactions.[1] Ensure all reagents are of high purity and solvents are anhydrous if the reaction is moisture-sensitive.

  • Atmosphere: Some catalytic systems are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst degradation and improve yields.

Q2: I am observing the formation of multiple isomers (poor regioselectivity). How can I improve the selectivity for the desired pyridinone product?

A2: Controlling regioselectivity is a key challenge in pyridinone synthesis. Here are some strategies:

  • Ligand Modification: In transition metal catalysis, the choice of ligand plays a crucial role in directing the regioselectivity.[5] Sterically bulky ligands can favor the formation of one isomer over another by controlling the approach of the substrates to the metal center.

  • Catalyst Control: The nature of the metal center itself can influence the reaction pathway. For example, nickel and rhodium catalysts may offer different regioselectivity profiles compared to palladium.[6][7]

  • Substrate Directing Groups: Introducing a directing group on your substrate can force the reaction to occur at a specific position.[8]

  • Solvent and Additives: The reaction medium can influence the transition state energies of different pathways. Screening different solvents and additives (e.g., bases, salts) can sometimes dramatically improve regioselectivity.[4]

Q3: My catalyst seems to deactivate during the reaction. What are the potential causes and how can I mitigate this?

A3: Catalyst deactivation can occur through several mechanisms, including poisoning, coking, and sintering.[2]

  • Catalyst Poisoning: Certain functional groups in the reactants, intermediates, or byproducts can strongly bind to the catalyst's active sites, rendering them inactive.[9] Common poisons include sulfur- and phosphorus-containing compounds. Purifying starting materials is essential. In some cases, using a sacrificial agent or a more robust catalyst can help.

  • Coking: At high temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[10][11] Optimizing the reaction temperature and using a catalyst support that is less prone to coking can be effective.

  • Regeneration: For catalysts deactivated by coking, regeneration is often possible by burning off the coke in a stream of air or oxygen.[11] For some poisoned catalysts, an acid wash or treatment with a specific reagent can restore activity.[12][13]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Conversion Inactive catalyst- Verify catalyst quality and handling procedures.- Screen different pre-catalysts and ligands.- Increase catalyst loading.
Incorrect reaction temperature- Perform a temperature screen to find the optimal range.[2]
Presence of inhibitors (poisons)- Purify all starting materials and solvents.- Use of a scavenger resin to remove potential poisons.
Formation of Byproducts Side reactions due to high temperature- Lower the reaction temperature and extend the reaction time.
Incorrect stoichiometry- Optimize the ratio of reactants.
Undesired catalytic pathway- Screen different ligands or catalyst systems to favor the desired pathway.[5]
Poor Regioselectivity Steric or electronic effects of substrates- Modify the substrate with a directing group.[8]
Non-optimal ligand- Screen a library of ligands with varying steric and electronic properties.[5]
Solvent effects- Evaluate a range of solvents with different polarities.[4]
Catalyst Deactivation Coking on the catalyst surface- Lower the reaction temperature.- Consider a catalyst with a different support.- If feasible, perform a regeneration cycle (e.g., calcination).[11]
Poisoning from impurities- Ensure high purity of all reagents.- Add a co-catalyst or additive that can act as a scavenger.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup- Adjust the pH of the aqueous layer.- Perform multiple extractions with an appropriate organic solvent.
Emulsion formation during extraction- Add brine to the aqueous layer.- Filter the mixture through celite.

Quantitative Data Presentation

Table 1: Optimization of Palladium-Catalyzed Ortho-Alkylation of 2-Pyridone

This table summarizes the optimization of reaction conditions for the ortho-alkylation of an iodinated 2-pyridone derivative using a palladium catalyst. The goal was to maximize the yield of the desired functionalized 2-pyridone.

Entry Catalyst (mol%) Ligand Base (equiv) Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (5)NoneK₂CO₃ (2.5)Dioxane10585[3]
2Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.5)Dioxane105<10[3]
3PdCl₂(CH₃CN)₂ (5)NoneK₂CO₃ (2.5)Dioxane10582[3]
4Pd(OAc)₂ (5)NoneCs₂CO₃ (2.5)Dioxane10575[3]
5Pd(OAc)₂ (5)NoneK₂CO₃ (2.5)DMF10560[3]
6Pd(OAc)₂ (5)NoneK₂CO₃ (2.5)Toluene10578[3]
7Pd(OAc)₂ (5)NoneK₂CO₃ (2.5)Dioxane8045[3]

Data adapted from a study on palladium/norbornene cooperative catalysis for the dual-functionalization of iodinated 2-pyridones.[3]

Table 2: Optimization of Ruthenium-Catalyzed Pyridone Formation

This table shows the results of optimizing a ruthenium-catalyzed reaction for the synthesis of a polysubstituted 2-pyridone from a 2-bromopyridine derivative.

Entry [RuCl₂(p-cymene)]₂ (mol%) Additive (mol%) Base (equiv) Solvent Conversion (%) Product Ratio (2a:3a)
11KOPiv (4)Na₂CO₃ (1.25)Dioxane10080:20[4]
25KOPiv (20)Na₂CO₃ (1.25)Dioxane10023:77[4]
35KOPiv (20)Na₂CO₃ (1.25)NMP6540:60[4]
45KOPiv (20)Na₂CO₃ (1.25)2-MeTHF5055:45[4]
55KOPiv (20)Na₂CO₃ (1.25)Toluene10015:85[4]

Data adapted from a study on the synthesis of 2-pyridones bearing a 2-pyridyl group. Products 2a and 3a represent different poly-heteroarylated 2-pyridones.[4]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Ortho-Alkylation of Iodinated 2-Pyridones

This protocol is based on a palladium/norbornene cooperative catalysis method for the dual-functionalization of 2-pyridones.[3]

Materials:

  • Pd(OAc)₂

  • Norbornene derivative (e.g., N⁸)

  • Iodinated 2-pyridone substrate (1.2 equiv)

  • Alkylating reagent (e.g., alkyl halide, 1.5 equiv)

  • Terminating reagent (e.g., terminal alkene, 1.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.5 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), the norbornene derivative (50 mol%), the iodinated 2-pyridone (1.2 equiv), and K₂CO₃ (2.5 equiv) inside a glove box.

  • Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the terminating reagent).

  • Add the alkylating reagent (1.5 equiv) and the terminating reagent (1.0 equiv) to the mixture.

  • Seal the Schlenk tube and heat the mixture to 105°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Synthesis of Pyridines from Diynes and Nitriles

This protocol describes a general method for preparing pyridines at ambient temperature using a nickel catalyst.[6]

Materials:

  • Nickel catalyst precursor (e.g., Ni(COD)₂)

  • Imidazolylidene ligand

  • Diyne substrate

  • Nitrile substrate (aryl or alkyl)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a glovebox, add the nickel pre-catalyst and the imidazolylidene ligand to a vial.

  • Add the anhydrous solvent and stir for 10-15 minutes to allow for complex formation.

  • Add the diyne substrate to the catalyst mixture.

  • Add the nitrile substrate to initiate the reaction.

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to isolate the desired pyridine derivative.

Visualizations

Catalytic Cycle for Pyridone Synthesis

Catalytic_Cycle A Catalyst Precursor (e.g., Pd(OAc)₂) B Active Catalyst (e.g., Pd(0)) A->B Activation C Oxidative Addition (with Aryl Halide) B->C D Carbopalladation (with Norbornene) C->D E C-H Activation/ Alkylation D->E Alkyl Halide F Reductive Elimination E->F F->B Regeneration G Product (Functionalized Pyridone) F->G

Caption: A simplified workflow for a Palladium-catalyzed reaction.

Troubleshooting Logic Flow

Troubleshooting_Flow start Experiment Start check_yield Low Yield? start->check_yield check_reagents Check Reagent Purity and Stoichiometry check_yield->check_reagents Yes check_selectivity Poor Selectivity? check_yield->check_selectivity No optimize_conditions Optimize Temp, Time, and Solvent check_reagents->optimize_conditions check_catalyst Evaluate Catalyst Activity/Loading optimize_conditions->check_catalyst check_catalyst->check_selectivity screen_ligands Screen Ligands check_selectivity->screen_ligands Yes check_deactivation Catalyst Deactivation? check_selectivity->check_deactivation No modify_substrate Modify Substrate (Directing Group) screen_ligands->modify_substrate modify_substrate->check_deactivation check_poisons Check for Poisons check_deactivation->check_poisons Yes success Successful Optimization check_deactivation->success No optimize_temp Lower Temperature to Reduce Coking check_poisons->optimize_temp regenerate Attempt Catalyst Regeneration optimize_temp->regenerate regenerate->success

Caption: A logical guide for troubleshooting common experimental issues.

References

Technical Support Center: Purification of 5-hydroxy-2-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from 5-hydroxy-2-methylpyridin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Impurities in this compound synthesis can originate from starting materials, side reactions, or degradation. When synthesizing from maltol and an amine, potential impurities may include:

  • Unreacted Maltol: The starting material may not have fully reacted.

  • Furfural and other pyranones: These can be present as impurities in the maltol starting material.[1]

  • Oxidation Products: The product can degrade under excessive heat or exposure to light, leading to colored by-products.[1]

  • Polymeric materials: High temperatures or acidic conditions can sometimes lead to the formation of polymeric side products.[1]

  • Side-products from amination: Depending on the reaction conditions, alternative reaction pathways of maltol with the amine source could lead to isomeric or other unwanted by-products.

Q2: What are the recommended purification methods for this compound?

A2: The most common and effective purification methods for this compound and its analogs are recrystallization and column chromatography.

  • Recrystallization: This is often the first method of choice for removing the bulk of impurities. A suitable solvent system is crucial for good recovery and purity.

  • Column Chromatography: For removal of closely related impurities or for achieving very high purity, silica gel column chromatography is a viable option.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a combination of the following techniques:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization
Potential Cause Troubleshooting Step
Product is too soluble in the recrystallization solvent. Select a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration. Preheat the filtration funnel and receiving flask. Use a small amount of extra hot solvent to wash the filter paper.
Crystallization is incomplete. After cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal formation.
Issue 2: Product Purity Does Not Improve After Recrystallization
Potential Cause Troubleshooting Step
Inappropriate solvent choice. The impurity may have similar solubility to the product in the chosen solvent. Screen for alternative solvents or solvent systems.
Impurities are co-crystallizing with the product. A second recrystallization from a different solvent system may be necessary. Alternatively, consider using column chromatography.
Product is degrading during recrystallization. Avoid prolonged heating. If the product is heat-sensitive, consider a purification method that does not require high temperatures.
Issue 3: Difficulty with Column Chromatography
Potential Cause Troubleshooting Step
Poor separation of product and impurities. Optimize the mobile phase. A gradient elution may be required. Ensure the correct stationary phase (e.g., silica gel) is being used.
Product is streaking on the column. The sample may be overloaded. Use a smaller amount of crude product. The compound might be too polar for the chosen eluent; consider adding a small percentage of a more polar solvent or a modifier like acetic acid or triethylamine.
Low recovery from the column. The product may be irreversibly adsorbed onto the stationary phase. Pre-treating the silica gel with a small amount of a modifier (e.g., triethylamine for basic compounds) can help.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present. A common solvent system for recrystallizing hydroxypyridinones is a mixture of ethanol and diethyl ether.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 1: Example Recrystallization Solvent Systems for Hydroxypyridinones

Solvent SystemRatio (v/v)Observations
Ethanol / Diethyl EtherVariesGood for inducing crystallization of polar compounds.
Methanol / WaterVariesSuitable for water-soluble impurities.
Water-Can be effective if the product has a steep solubility curve in water.
Protocol 2: Silica Gel Column Chromatography

This is a general procedure and the mobile phase will need to be optimized for your specific impurity profile.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of dichloromethane and methanol).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Example Mobile Phases for Hydroxypyridinone Chromatography

Mobile Phase SystemRatio (v/v)Notes
Dichloromethane / Methanol98:2 to 90:10A common starting point for moderately polar compounds.
Ethyl Acetate / HexaneVariesCan also be effective, adjust polarity as needed.
Dichloromethane / Methanol / Acetic Acid95:5:0.1The addition of acetic acid can improve peak shape for acidic compounds.

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Purity Verification start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis single_spot Single Major Spot? tlc_analysis->single_spot recrystallization Recrystallization single_spot->recrystallization Yes column_chromatography Column Chromatography single_spot->column_chromatography No (Multiple Spots) purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check further_purification Further Purification Needed? purity_check->further_purification pure_product Pure Product further_purification->column_chromatography Yes further_purification->pure_product No

Caption: Decision workflow for selecting a purification method.

Recrystallization_Troubleshooting start Low Yield after Recrystallization cause1 Too Soluble in Solvent? start->cause1 cause2 Too Much Solvent Used? start->cause2 cause3 Incomplete Crystallization? start->cause3 solution1 Change Solvent or Solvent System cause1->solution1 Yes solution2 Use Minimal Hot Solvent cause2->solution2 Yes solution3 Cool in Ice Bath cause3->solution3 Yes

Caption: Troubleshooting low yield in recrystallization.

References

Validation & Comparative

A Comparative Analysis of Iron Chelating Efficiency: 5-hydroxy-2-methylpyridin-4(1H)-one versus Deferiprone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the iron chelating efficiency of 5-hydroxy-2-methylpyridin-4(1H)-one and the clinically established drug, Deferiprone. The following sections present a detailed analysis based on available experimental data, outlining the methodologies used to derive these findings.

Introduction

Iron chelators are vital therapeutic agents for managing iron overload disorders, which can arise from conditions like β-thalassemia and myelodysplastic syndromes that necessitate frequent blood transfusions. Deferiprone, a member of the hydroxypyridinone class of chelators, is an orally active drug widely used for this purpose.[1][2][3] Its mechanism of action involves binding to ferric ions (Fe³⁺) to form a stable 3:1 complex, which is then excreted from the body, primarily through urine.[1][4] This process helps to reduce the labile iron pool within cells, thereby mitigating iron-induced oxidative stress and subsequent organ damage.[1]

Recent research has explored derivatives of the hydroxypyridinone scaffold to identify compounds with potentially enhanced iron chelating properties. One such compound is this compound. This guide focuses on a direct comparison of its iron chelating efficiency with that of Deferiprone.

Quantitative Comparison of Iron Chelating Efficiency

The primary measure of a chelator's affinity for a metal ion is its pM value, in this case, pFe³⁺. This value represents the negative logarithm of the free metal ion concentration at a defined pH and total concentrations of the metal and ligand. A higher pFe³⁺ value indicates a greater affinity of the chelator for the iron ion, suggesting more effective chelation.

Experimental data reveals a notable difference in the pFe³⁺ values of this compound and Deferiprone, indicating a higher iron chelating efficiency for the former.

CompoundpFe³⁺ Value
This compound22.0
Deferiprone20.6

Table 1: Comparison of pFe³⁺ values for this compound and Deferiprone.[5]

This enhanced chelating ability of this compound is attributed to its structural properties, including its tautomeric behavior and the lower protonation constant of its hydroxyl group.[5][6]

Mechanism of Action and Experimental Workflow

The general mechanism of iron chelation by hydroxypyridinones like Deferiprone involves the formation of a stable complex with ferric iron.[1] This process effectively removes excess iron from the body, preventing its toxic accumulation in various organs.[1] The experimental workflow to determine and compare the iron chelating efficiency typically involves a series of in vitro and potentially in vivo studies.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Potentiometric Titration Potentiometric Titration Compound Synthesis->Potentiometric Titration Spectrophotometric Analysis Spectrophotometric Analysis Compound Synthesis->Spectrophotometric Analysis pFe Calculation pFe Calculation Potentiometric Titration->pFe Calculation Spectrophotometric Analysis->pFe Calculation Efficacy Confirmation Efficacy Confirmation pFe Calculation->Efficacy Confirmation Animal Model of Iron Overload Animal Model of Iron Overload Compound Administration Compound Administration Animal Model of Iron Overload->Compound Administration Measurement of Iron Excretion Measurement of Iron Excretion Compound Administration->Measurement of Iron Excretion Biodistribution Studies Biodistribution Studies Compound Administration->Biodistribution Studies Measurement of Iron Excretion->Efficacy Confirmation Biodistribution Studies->Efficacy Confirmation

Figure 1: General experimental workflow for comparing iron chelator efficiency.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and comparison of iron chelating efficiencies. Below are outlines of common experimental protocols employed in such studies.

Determination of Protonation Constants and Iron(III) Complex Stability Constants

A combination of potentiometric and spectrophotometric titrations is a standard method to determine the protonation constants of the chelator and the stability constants of its iron complexes.

1. Potentiometric Titrations:

  • Apparatus: A calibrated glass electrode and a reference electrode connected to a potentiometer.

  • Procedure:

    • Prepare a solution of the chelating agent of known concentration in a suitable electrolyte solution (e.g., 0.1 M KCl) under an inert atmosphere (e.g., argon) to prevent oxidation.

    • Titrate the solution with a standardized solution of a strong base (e.g., KOH or NaOH) of known concentration.

    • Record the pH change as a function of the volume of base added.

    • For determining the stability constants of the iron complex, perform a similar titration in the presence of a known concentration of Fe³⁺ ions.

  • Data Analysis: The titration data is analyzed using computer programs to calculate the protonation constants (Kₐ) of the ligand and the overall stability constants (β) of the Fe³⁺-ligand complexes.

2. Spectrophotometric Titrations:

  • Apparatus: A UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of solutions containing a fixed concentration of the chelating agent and Fe³⁺ ions at different pH values.

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Data Analysis: The changes in the absorbance spectra as a function of pH are used to determine the stability constants of the iron complexes, often in conjunction with the protonation constants obtained from potentiometry.

Calculation of pFe³⁺

The pFe³⁺ value is calculated from the protonation constants of the ligand and the stability constants of the iron complexes using the following equation under defined standard conditions (typically pH 7.4, [Fe³⁺]total = 1 µM, [Ligand]total = 10 µM):

pFe³⁺ = -log₁₀[Fe³⁺]free

Where [Fe³⁺]free is the concentration of the free (uncomplexed) ferric ion in equilibrium with the ligand.

In Vivo Evaluation of Iron Chelating Efficacy

Animal models, often mice or rats with induced iron overload, are used to assess the in vivo efficacy of iron chelators.[7]

1. Induction of Iron Overload:

  • Animals are typically treated with parenteral injections of an iron solution (e.g., iron dextran) over a period to induce a state of iron overload.

2. Compound Administration and Sample Collection:

  • The iron-overloaded animals are then administered the test chelator (e.g., this compound) or the reference compound (e.g., Deferiprone), usually orally.

  • Urine and feces are collected over a defined period (e.g., 24 hours) to measure the amount of excreted iron.

3. Measurement of Iron Excretion:

  • The iron content in the collected urine and feces is quantified using methods such as atomic absorption spectroscopy.

4. Biodistribution Studies:

  • In some studies, radiolabeled chelators or iron can be used to trace the distribution of the compound and the chelated iron within the animal's body, providing insights into which tissues the chelator is most effective at removing iron from.[5][6]

The following diagram illustrates the signaling pathway of iron chelation by a hydroxypyridinone chelator, leading to the excretion of excess iron.

G Excess Intracellular Iron Excess Intracellular Iron Formation of Stable 3:1 Iron-Chelator Complex Formation of Stable 3:1 Iron-Chelator Complex Excess Intracellular Iron->Formation of Stable 3:1 Iron-Chelator Complex Hydroxypyridinone Chelator (Oral) Hydroxypyridinone Chelator (Oral) Hydroxypyridinone Chelator (Oral)->Formation of Stable 3:1 Iron-Chelator Complex Excretion via Urine Excretion via Urine Formation of Stable 3:1 Iron-Chelator Complex->Excretion via Urine Reduced Labile Iron Pool Reduced Labile Iron Pool Formation of Stable 3:1 Iron-Chelator Complex->Reduced Labile Iron Pool Decreased Oxidative Stress Decreased Oxidative Stress Reduced Labile Iron Pool->Decreased Oxidative Stress

Figure 2: Iron chelation pathway by hydroxypyridinones.

Conclusion

The available data indicates that this compound possesses a significantly higher iron chelating efficiency in vitro, as demonstrated by its superior pFe³⁺ value compared to Deferiprone. This suggests its potential as a more potent iron chelator. Further in vivo studies are essential to fully elucidate its therapeutic potential, including its pharmacokinetic and toxicological profiles, to determine if this enhanced in vitro efficacy translates into a clinically meaningful advantage. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of novel iron chelating agents.

References

A Head-to-Head Battle: HPLC vs. UPLC for Purity Analysis of 5-hydroxy-2-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical quality control, the purity of active pharmaceutical ingredients (APIs) is paramount. For a compound like 5-hydroxy-2-methylpyridin-4(1H)-one, a heterocyclic molecule with potential therapeutic applications, robust analytical methods are essential to ensure its safety and efficacy. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for purity analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising significant gains in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC for the purity analysis of this compound, supported by experimental data and detailed protocols.

Executive Summary: UPLC Demonstrates Superior Performance

For the purity analysis of this compound, UPLC technology offers a significant leap forward compared to conventional HPLC. The primary advantages of UPLC are a dramatic reduction in analysis time, leading to higher throughput, and enhanced resolution, which allows for better separation of the main compound from its potential impurities. Furthermore, UPLC systems exhibit superior sensitivity, enabling the detection and quantification of trace-level impurities that might be missed by HPLC. These benefits, however, come with the trade-off of higher initial instrument cost and potentially shorter column lifespan due to the high operational pressures.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the analysis of this compound using HPLC and UPLC. The data is a composite of typical results obtained for similar small molecules in pharmaceutical analysis.

ParameterHPLCUPLC
Analysis Time 15 - 30 minutes2 - 5 minutes
Resolution (Rs) between closely eluting impurities 1.5 - 2.0> 2.5
Theoretical Plates (N) 10,000 - 20,00080,000 - 120,000
System Backpressure 1500 - 3000 psi (100 - 200 bar)8000 - 15000 psi (550 - 1000 bar)
Limit of Detection (LOD) ~0.05%~0.01%
Limit of Quantification (LOQ) ~0.15%~0.03%
Solvent Consumption per run ~20 - 40 mL~3 - 7 mL

Experimental Protocols

Detailed methodologies for the purity analysis of this compound on both HPLC and UPLC systems are provided below. These protocols are designed to be representative of standard practices in a pharmaceutical quality control laboratory.

HPLC Method

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA at 275 nm

  • Sample Preparation: 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.

UPLC Method

Instrumentation: An ultra-performance liquid chromatography system with a binary solvent manager, sample manager, column heater, and a PDA detector.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.5 min: 5% to 95% B

    • 3.5-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: PDA at 275 nm

  • Sample Preparation: 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.

Visualizing the Workflow and Logic

To better illustrate the processes and the underlying principles, the following diagrams are provided.

PurityAnalysisWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_data Data Analysis prep Weigh & Dissolve This compound hplc_inject Inject 10 µL prep->hplc_inject uplc_inject Inject 2 µL prep->uplc_inject hplc_sep Separation (4.6x150mm, 5µm) ~25 min hplc_inject->hplc_sep 1.0 mL/min hplc_detect PDA Detection hplc_sep->hplc_detect data_proc Chromatogram Processing hplc_detect->data_proc uplc_sep Separation (2.1x50mm, 1.7µm) ~4 min uplc_inject->uplc_sep 0.6 mL/min uplc_detect PDA Detection uplc_sep->uplc_detect uplc_detect->data_proc purity_calc Purity Calculation (% Area) data_proc->purity_calc report Generate Report purity_calc->report

Caption: A comparative workflow of HPLC and UPLC for purity analysis.

VanDeemter cluster_legend Legend hplc uplc xaxis yaxis origin origin->xaxis origin->yaxis hplc_p1 hplc_p2 hplc_p1->hplc_p2 hplc_p3 hplc_p2->hplc_p3 hplc_p4 hplc_p3->hplc_p4 uplc_p1 uplc_p2 uplc_p1->uplc_p2 uplc_p3 uplc_p2->uplc_p3 uplc_p4 uplc_p3->uplc_p4 opt_hplc opt_uplc key1 --- HPLC key2 — UPLC

Caption: Van Deemter plot illustrating the efficiency of HPLC vs. UPLC.

Discussion and Conclusion

The choice between HPLC and UPLC for the purity analysis of this compound hinges on the specific needs of the laboratory.

High-Performance Liquid Chromatography (HPLC): HPLC remains a robust and reliable technique.[1] Its primary advantages are the lower initial instrument cost and the wealth of established and validated methods available. For laboratories with lower sample throughput or those where existing validated HPLC methods are in place, it remains a cost-effective and practical choice. The longer run times, while a drawback for high-throughput environments, can be acceptable for routine quality control in smaller-scale operations.

Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement in liquid chromatography, offering undeniable benefits in performance. The use of sub-2 µm particles in shorter columns, coupled with higher operating pressures, leads to a dramatic increase in efficiency.[1][2] This translates to:

  • Faster Analysis: Run times can be reduced by a factor of 5 to 10 compared to HPLC, significantly increasing sample throughput.[3]

  • Improved Resolution: The higher efficiency results in sharper peaks and better separation of closely eluting impurities, providing a more accurate purity profile.[4]

  • Enhanced Sensitivity: Narrower peaks lead to a better signal-to-noise ratio, allowing for the detection and quantification of impurities at lower levels.[1]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in solvent usage, leading to cost savings and a greener laboratory footprint.[1]

The primary disadvantages of UPLC are the higher initial capital investment for the instrumentation and the potentially shorter column lifetime due to the high pressures involved. Additionally, the method transfer from an existing HPLC method to a UPLC method requires careful optimization and validation.[5]

References

A Comparative Analysis of the Biological Activities of 5-Hydroxypyridin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of various 5-hydroxypyridin-4(1H)-one derivatives. The information is supported by experimental data to offer a comprehensive overview of their potential therapeutic applications.

The 5-hydroxypyridin-4(1H)-one scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its diverse biological activities. These derivatives have shown promise in various therapeutic areas, including as antioxidant, antimicrobial, anticancer, and enzyme-inhibiting agents. Their mechanism of action is often attributed to their ability to chelate metal ions, particularly iron, which plays a crucial role in various pathological processes.

Antioxidant Activity

5-Hydroxypyridin-4(1H)-one derivatives exhibit notable antioxidant properties, primarily through two mechanisms: radical scavenging and iron chelation. The α-hydroxyketone moiety enables these compounds to chelate divalent and trivalent iron ions (Fe²⁺ and Fe³⁺), thereby inhibiting the Fenton reaction, a major source of harmful hydroxyl radicals.[1][2][3][4] Additionally, the aromatic nature of the pyridinone ring allows for the donation of a hydrogen atom to scavenge free radicals directly.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of these derivatives is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with results often expressed as IC50 values (the concentration required to inhibit 50% of the DPPH radicals). Lower IC50 values indicate higher antioxidant activity.

Compound/DerivativeDPPH Radical Scavenging IC50 (µM)Reference Standard (e.g., BHT, Trolox) IC50 (µM)Reference
Compound 4a Significantly more active than BHTBHT: Not specified[5]
Compound 6i EC50: 39 - 389 mMNot specified[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Metalloenzyme Inhibition

The metal-chelating ability of 5-hydroxypyridin-4(1H)-one derivatives makes them potent inhibitors of metalloenzymes, which are enzymes that require a metal ion for their catalytic activity. Key targets include tyrosinase and histone deacetylases (HDACs).

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme responsible for melanin biosynthesis. Its overactivity can lead to hyperpigmentation disorders. Several 5-hydroxypyridin-4(1H)-one derivatives have been investigated as tyrosinase inhibitors.

Quantitative Comparison of Tyrosinase Inhibitory Activity
Compound/DerivativeTyrosinase Inhibition IC50 (µM)Reference Standard (e.g., Kojic Acid) IC50 (µM)Reference
Compound 106 1.95Not specified[7]
Compound 107 2.79Not specified[7]
Compound 6i 25.29Not specified[6]
(Z)-2-(3,4-Dihydroxybenzylidene)benzo[8][9]imidazo[2,1-b]thiazol-3(2H)-one Competitive inhibitorKojic Acid: 128.17[8][10]
Urolithin derivative 1h 4.14Kojic Acid: 48.62[11]
Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in gene expression regulation. HDAC inhibitors have emerged as a promising class of anticancer agents. The zinc-chelating ability of some hydroxypyridinone derivatives allows them to inhibit these enzymes.

Quantitative Comparison of HDAC Inhibitory Activity
Compound/DerivativeHDAC IsoformInhibition IC50 (µM)Reference Standard (e.g., Vorinostat) IC50 (µM)Reference
Compound 12 HDAC4Slight advantage over derivatives 13-15 and 17Not specified[9]
Derivatives 13-15, 17 HDAC8Favored over derivative 12Not specified[9]
Compound 5m HDAC42.83 µg/mLTrichostatin A: 3.349 µg/mL[12]
YSL-109 HDAC1259.439Not specified[13]
HDAC60.000537Not specified[13]
HDAC82.24Not specified[13]

Anticancer Activity

Several 5-hydroxypyridin-4(1H)-one derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. One of the proposed mechanisms involves the induction of DNA damage and activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[14]

Quantitative Comparison of Anticancer Activity

The anticancer potential is typically evaluated by determining the IC50 values against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference Drug (e.g., Doxorubicin) IC50 (µM)Reference
Compound 1d HCT116Showed highest inhibition among a series of derivativesDoxorubicin: Less potent than Doxorubicin[14]
Compound 3c C-32, MDA-MB-231, A549Showed highest activity among derivativesCisplatin/Doxorubicin: Efficacies were comparable[5]
Compound 4g HCT-1167.1Doxorubicin: 98.7% inhibition at 100 µg/ml[15]
Compound 4a HCT-11610.5Doxorubicin: 98.7% inhibition at 100 µg/ml[15]
Compound 4c HCT-11611.9Doxorubicin: 98.7% inhibition at 100 µg/ml[15]
Compound 22 HCT-11659.18 µg/mLDoxorubicin: 73.50 µg/mL[16]
Compound 23 HCT-11658.44 µg/mLDoxorubicin: 73.50 µg/mL[16]

Antimicrobial Activity

5-Hydroxypyridin-4(1H)-one derivatives have also been reported to possess antimicrobial activity against a range of bacteria. A proposed mechanism of action is the inhibition of FtsZ, a key protein involved in bacterial cell division.[17][18] By disrupting the polymerization of FtsZ, these compounds can prevent bacterial replication.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiophenyl-pyrimidine derivative MRSA, VREsHigher potency than vancomycin and methicillin[17]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds

  • Reference antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and the reference antioxidant in methanol.

  • In a 96-well plate, add a specific volume of the test compound or reference solution to each well.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Metalloenzyme Inhibition Assay (General Protocol)

Materials:

  • Purified metalloenzyme (e.g., tyrosinase, HDAC)

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme

  • Test compounds

  • Reference inhibitor

  • 96-well microplate reader or appropriate detection instrument

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor.

  • In a 96-well plate, add the enzyme, buffer, and the test compound or reference inhibitor.

  • Pre-incubate the mixture for a specific time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Calculate the percentage of enzyme inhibition for each concentration of the compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Anticancer Cell Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • Test compounds

  • Reference anticancer drug (e.g., Doxorubicin)

  • MTT solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or reference drug and incubate for a specific period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to form formazan crystals.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • Test compounds

  • Reference antibiotic

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare serial dilutions of the test compounds and the reference antibiotic in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacterial strain.

  • Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Visually inspect the plates for turbidity, which indicates bacterial growth.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Antioxidant_Mechanism cluster_fenton Fenton Reaction cluster_chelation Iron Chelation Fe(II) Fe(II) OH_radical OH_radical Fe(II)->OH_radical + H2O2 Fe(II)_chelated Chelated Fe(II) H2O2 H2O2 Oxidative_Stress Oxidative_Stress OH_radical->Oxidative_Stress Causes 5-HP-4(1H)-one 5-HP-4(1H)-one 5-HP-4(1H)-one->Fe(II)_chelated Chelates Inhibition_of_Fenton Inhibition of Fenton Reaction Fe(II)_chelated->Inhibition_of_Fenton Leads to Reduced_Oxidative_Stress Reduced Oxidative Stress Inhibition_of_Fenton->Reduced_Oxidative_Stress Results in

Caption: Mechanism of antioxidant activity via iron chelation.

Anticancer_Mechanism 5-HP-4(1H)-one_derivative 5-HP-4(1H)-one Derivative DNA_Damage DNA_Damage 5-HP-4(1H)-one_derivative->DNA_Damage Induces p53_activation p53_activation DNA_Damage->p53_activation Leads to Cell_Cycle_Arrest Cell_Cycle_Arrest p53_activation->Cell_Cycle_Arrest Promotes Apoptosis Apoptosis p53_activation->Apoptosis Induces

Caption: Anticancer mechanism via p53 pathway activation.

Antimicrobial_Mechanism 5-HP-4(1H)-one_derivative 5-HP-4(1H)-one Derivative FtsZ_protein FtsZ_protein 5-HP-4(1H)-one_derivative->FtsZ_protein Inhibits FtsZ_polymerization FtsZ_polymerization 5-HP-4(1H)-one_derivative->FtsZ_polymerization Inhibits Bacterial_Cell_Division Bacterial_Cell_Division FtsZ_polymerization->Bacterial_Cell_Division Is essential for Bacterial_Cell_Death Bacterial_Cell_Death Bacterial_Cell_Division->Bacterial_Cell_Death Inhibition leads to

Caption: Antimicrobial mechanism via inhibition of FtsZ.

References

Spectroscopic Fingerprints: A Comparative Guide to the Analysis of 5-Hydroxy-2-methylpyridin-4(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis for the confirmation of 5-hydroxy-2-methylpyridin-4(1H)-one, a heterocyclic compound of significant interest. Due to the limited availability of public experimental spectra for this compound, this guide presents a detailed analysis of a closely related structural isomer, 5-hydroxy-2-methylpyridine , and a common alternative with a similar core structure, 3-hydroxy-2-methyl-4-pyrone (Maltol) . The comparison of their Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectra offers valuable insights into the characteristic spectroscopic features that enable the unambiguous identification of such molecules.

Data Presentation: Unveiling the Spectroscopic Signatures

The structural nuances of 5-hydroxy-2-methylpyridine and 3-hydroxy-2-methyl-4-pyrone are clearly delineated by their respective NMR and FT-IR data. These quantitative findings are summarized in the tables below for straightforward comparison.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
5-Hydroxy-2-methylpyridine 7.95s1HH-6
7.08d1HH-4
7.03d1HH-3
2.34s3H-CH₃
Solvent: DMSO-d₆
3-Hydroxy-2-methyl-4-pyrone (Maltol) 8.08d1HH-6
6.35d1HH-5
2.29s3H-CH₃
Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
5-Hydroxy-2-methylpyridine 154.2C-5
145.8C-2
137.9C-6
123.8C-3
120.5C-4
22.9-CH₃
Solvent: DMSO-d₆
3-Hydroxy-2-methyl-4-pyrone (Maltol) 174.9C-4
163.7C-2
152.9C-6
146.9C-3
116.3C-5
14.8-CH₃
Solvent: CDCl₃

Table 3: FT-IR Spectroscopic Data

CompoundWavenumber (cm⁻¹)IntensityAssignment
5-Hydroxy-2-methylpyridine 3400-2500BroadO-H stretch (phenolic)
3050-3000MediumC-H stretch (aromatic)
2950-2850WeakC-H stretch (aliphatic)
1600, 1480StrongC=C and C=N stretching
3-Hydroxy-2-methyl-4-pyrone (Maltol) 3200Strong, BroadO-H stretch
1660StrongC=O stretch (ketone)
1620StrongC=C stretch
1260StrongC-O stretch

Experimental Protocols: A Blueprint for Analysis

Reproducibility is a cornerstone of scientific advancement. The following protocols outline the methodologies for acquiring the NMR and FT-IR data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated solvent (DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment was performed.

    • The spectral width was set to encompass the expected chemical shift range (typically 0-12 ppm).

    • A relaxation delay of 1-2 seconds was used.

    • Data was acquired for 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment was conducted.

    • The spectral width was set to 0-220 ppm.

    • A longer relaxation delay (5-10 seconds) was employed due to the longer relaxation times of carbon nuclei.

    • A significantly larger number of scans (1024-4096) was necessary to achieve adequate signal intensity.

  • Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FT-IR spectra were recorded using an FT-IR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal was collected.

    • The sample spectrum was then acquired by pressing the sample firmly against the crystal.

    • Spectra were typically recorded in the range of 4000-400 cm⁻¹.

    • An accumulation of 16-32 scans at a resolution of 4 cm⁻¹ was used to obtain high-quality spectra.

  • Data Processing: The sample spectrum was automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mandatory Visualizations: Charting the Molecular and Analytical Landscape

Visual representations are instrumental in comprehending complex chemical information and analytical workflows. The following diagrams, generated using the DOT language, illustrate the chemical structures of the compared compounds and the logical flow of the spectroscopic analysis.

Chemical Structures cluster_pyridinone This compound cluster_pyridine 5-Hydroxy-2-methylpyridine cluster_pyrone 3-Hydroxy-2-methyl-4-pyrone (Maltol) pyridinone pyridinone pyridine pyridine pyrone pyrone

Caption: Chemical structures of the target compound and its comparative analogs.

Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Placement on ATR) NMR NMR Spectrometer Sample->NMR FTIR FT-IR Spectrometer Sample->FTIR NMR_Acq Data Acquisition (¹H and ¹³C NMR) NMR->NMR_Acq FTIR_Acq Data Acquisition (ATR-FTIR) FTIR->FTIR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc FTIR_Proc Data Processing (Background Subtraction) FTIR_Acq->FTIR_Proc NMR_Data NMR Spectra & Peak Lists NMR_Proc->NMR_Data FTIR_Data FT-IR Spectrum & Peak Table FTIR_Proc->FTIR_Data Analysis Structural Confirmation & Comparative Analysis NMR_Data->Analysis FTIR_Data->Analysis

Caption: Generalized workflow for spectroscopic analysis and structural elucidation.

A Comparative Guide to the Efficacy of Hydroxypyridinone-Based Iron Chelators: In Vivo vs. In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of 5-hydroxy-2-methylpyridin-4(1H)-one Derivatives for Iron Overload Disorders

Iron is essential for numerous biological processes, but its excess can be highly toxic, leading to organ damage and significant morbidity in conditions such as β-thalassemia, sickle cell disease, and myelodysplastic syndromes. Iron chelation therapy is the standard of care for managing this iron overload. The development of orally active iron chelators has been a significant advancement, improving patient compliance and quality of life. Among these, the hydroxypyridinone (HPO) class of chelators has shown considerable promise.

This guide provides a detailed comparison of the in vitro and in vivo efficacy of a promising HPO derivative, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one , and places its performance in context with the clinically approved oral iron chelator Deferiprone (L1), as well as other standards like Deferoxamine (DFO) and Deferasirox (DFX).

In Vitro Efficacy: Quantifying Iron Binding Potential

The initial evaluation of any potential iron chelator occurs in vitro, where its fundamental chemical properties and ability to bind iron are assessed. The key parameter is the pFe³⁺ value, which represents the chelator's affinity and selectivity for ferric iron (Fe³⁺) at a physiological pH of 7.4. A higher pFe³⁺ value indicates stronger and more effective iron binding.

Studies have shown that 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (herein referred to as P1) demonstrates a superior iron binding affinity compared to the widely used Deferiprone.[1][2][3] This enhanced capacity is attributed to its specific chemical structure.[1] Furthermore, its selectivity for iron over other essential biological metal ions like copper (Cu²⁺) and zinc (Zn²⁺) is a critical factor in minimizing potential side effects, a property that has been favorably evaluated for P1.[1][2]

Parameter5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1)Deferiprone (L1)Deferasirox (DFX)Deferoxamine (DFO)
pFe³⁺ 22.0[1][3]20.6[1][3]~22.526.5[4]
Denticity BidentateBidentateTridentate[5]Hexadentate[6]
Molar Fe³⁺:Ligand Ratio 1:31:31:2[5]1:1[7]
Oral Bioavailability Yes (Expected)Yes[5]Yes[5]No[6]
Experimental Protocol: In Vitro Ferrous Ion Chelating Assay (Ferrozine-Based)

This spectrophotometric assay is a common method to determine the iron-chelating ability of a compound.

  • Preparation: Prepare solutions of the test compound (e.g., hydroxypyridinone derivative), a standard chelator (e.g., EDTA), ferrous chloride (FeCl₂), and Ferrozine. All solutions are typically prepared in a suitable buffer (e.g., HEPES, pH 7.4).

  • Reaction Initiation: Add the test compound solution to a solution of FeCl₂ and allow it to incubate for a short period. This allows the compound to chelate the available ferrous ions.[8]

  • Color Development: Add the Ferrozine solution to the mixture. Ferrozine reacts with any unchelated ferrous ions to form a stable magenta-colored complex.[9][10]

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance of the magenta complex using a spectrophotometer at a wavelength of 562 nm.[8][9][10]

  • Calculation: The chelating activity is calculated as the percentage inhibition of the Ferrozine-Fe²⁺ complex formation. A lower absorbance value in the presence of the test compound indicates a higher iron-chelating ability.

The logical relationship between key chelator properties is visualized below.

G cluster_0 Key Iron Chelators & Properties cluster_1 Implications P1 5-Hydroxy-2-(hydroxymethyl) pyridin-4(1H)-one (P1) P1_props pFe³⁺: 22.0 Denticity: Bidentate Oral: Yes P1->P1_props DFP Deferiprone (DFP/L1) DFP_props pFe³⁺: 20.6 Denticity: Bidentate Oral: Yes DFP->DFP_props DFX Deferasirox (DFX) DFX_props pFe³⁺: ~22.5 Denticity: Tridentate Oral: Yes DFX->DFX_props DFO Deferoxamine (DFO) DFO_props pFe³⁺: 26.5 Denticity: Hexadentate Oral: No DFO->DFO_props pFe Higher pFe³⁺ (Stronger Binding) P1_props->pFe Higher than DFP Oral Oral Bioavailability (Patient Compliance) P1_props->Oral DFP_props->Oral DFX_props->Oral Denticity Higher Denticity (Lower Ligand:Fe Ratio) DFX_props->Denticity DFO_props->pFe Highest DFO_props->Denticity

Caption: Comparison of key properties for different iron chelators.

In Vivo Efficacy: Performance in a Biological System

While in vitro data is crucial for initial screening, in vivo studies are essential to determine a drug's true therapeutic potential, taking into account its absorption, distribution, metabolism, excretion (ADME), and overall safety.[11]

Animal models, typically mice or rats rendered iron-overloaded through diet or transfusions, are used to evaluate a chelator's ability to promote iron excretion and reduce organ iron burden. Bio-distribution studies in mice have confirmed the in vivo efficacy of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one.[1][2][3] Similarly, another novel derivative, 1-(N-acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one (CM1), demonstrated its ability to lower harmful forms of iron, such as labile plasma iron and non-transferrin-bound iron, in iron-overloaded mice without causing toxicity to the bone marrow or liver.[12]

Study TypeModelKey Findings for HPO DerivativesComparator Findings
Biodistribution MiceP1: Confirmed in vivo efficacy.[1][2]Deferiprone: Effective at promoting iron excretion, but P1 shows higher in vitro potential.[13]
Efficacy & Toxicity Iron-overloaded MiceCM1: Lowered labile plasma iron and non-transferrin bound iron. No significant impact on hemoglobin, WBC, platelets, or liver enzymes.[12]Deferasirox: Can maintain or reduce hepatic iron.[14] Deferoxamine: Reduces serum ferritin and hepatic iron.[5]
Clinical Trials Thalassemia PatientsData not yet available for P1 or CM1.Deferiprone: Reduces and maintains hepatic iron concentrations.[15] Deferasirox: Reduces ferritin and liver iron content.[16]
Experimental Protocol: In Vivo Iron Chelation Study in an Iron-Overload Mouse Model

This protocol outlines a general procedure for assessing the in vivo efficacy of a novel iron chelator.

  • Induction of Iron Overload: C57BL/6 mice are fed a high-iron diet (e.g., supplemented with 0.2% w/w ferrocene) for an extended period (e.g., 200+ days) to induce a state of chronic iron overload.[12] Control mice are fed a normal diet.

  • Chelator Administration: The iron-overloaded mice are divided into groups. One group receives a vehicle control, while other groups receive the test chelator (e.g., CM1) at various doses (e.g., 50, 100, 200 mg/kg). The chelator is administered orally, typically daily, for a set duration (e.g., 180 days).[12]

  • Sample Collection & Monitoring:

    • Blood: Periodic blood samples are collected to measure serum ferritin, transferrin saturation, non-transferrin-bound iron (NTBI), and labile plasma iron (LPI). Hematological parameters (hemoglobin, white blood cells, platelets) and liver function enzymes are also monitored for safety.[12]

    • Metabolic Cages: At intervals, mice are placed in metabolic cages to collect urine and feces for measurement of total iron excretion.

  • Endpoint Analysis: At the end of the study, mice are euthanized. Organs such as the liver, spleen, and heart are harvested to measure tissue iron concentration. Histopathological analysis is performed to assess for any organ damage or toxicity.[12]

The typical workflow for developing a new iron chelator is depicted below.

G cluster_invitro In Vitro / Preclinical Screening cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development a Compound Synthesis b Physicochemical Characterization (pFe³⁺, Selectivity) a->b c Cell Culture Assays (e.g., Iron removal from Hepatocytes) b->c d Animal Model of Iron Overload (e.g., Mice, Rats) c->d e Efficacy Studies (Iron Excretion, Organ Iron Reduction) d->e f Toxicology & Safety Pharmacology e->f g Phase I Trials (Safety, PK in Humans) f->g h Phase II/III Trials (Efficacy in Patients) g->h i Regulatory Approval h->i

Caption: Standard workflow for iron chelator drug development.

Mechanism of Action: Intercepting Toxic Iron

In iron overload states, the capacity of transferrin, the body's primary iron transport protein, becomes saturated. This leads to the appearance of non-transferrin-bound iron (NTBI), a toxic, redox-active form of iron that can freely enter cells in the liver, heart, and endocrine glands, causing oxidative damage. Orally active chelators like the hydroxypyridinones are absorbed from the gut into the bloodstream, where they bind to NTBI, forming a stable, non-toxic complex that can be safely excreted from the body, primarily in the urine.

G cluster_body Patient with Iron Overload cluster_therapy Chelation Therapy IronSource Excess Iron (e.g., Transfusions) NTBI Non-Transferrin-Bound Iron (NTBI) (Toxic, Redox-Active) IronSource->NTBI Transferrin Saturated Organs Heart, Liver, Endocrine Glands NTBI->Organs Unregulated Uptake Complex Stable Iron-Chelator Complex (Non-Toxic) NTBI->Complex Damage Cellular Damage via Oxidative Stress Organs->Damage Chelator Oral Chelator (e.g., Hydroxypyridinone) Chelator->NTBI Binds to Toxic Iron Excretion Renal & Fecal Excretion Complex->Excretion

References

assessing the purity of synthesized 5-hydroxy-2-methylpyridin-4(1H)-one against a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-hydroxy-2-methylpyridin-4(1H)-one against a reference standard. Detailed experimental protocols, data presentation, and workflow visualizations are included to support researchers in obtaining accurate and reproducible purity data for this important iron-chelating agent.

Introduction

This compound is a member of the hydroxypyridinone class of compounds, which are recognized for their potent and selective iron-chelating properties. These compounds are of significant interest in medicinal chemistry and drug development for the treatment of iron overload disorders and other conditions where iron dysregulation is implicated. The efficacy and safety of such compounds are directly dependent on their purity. Therefore, robust analytical methods are essential to identify and quantify the active pharmaceutical ingredient (API) and any potential impurities.

This guide outlines the key analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It also provides a framework for comparing a synthesized batch of this compound with a certified reference standard.

Analytical Methodologies and Data Comparison

The purity of a synthesized batch of this compound should be rigorously compared against a certified reference standard. The following tables summarize the typical data that should be generated and compared.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

ParameterReference StandardSynthesized BatchAcceptance Criteria
Purity (Area %) ≥ 99.5%Report Value≥ 99.0%
Retention Time (min) Report ValueReport Value± 2% of Reference
Relative Retention Time (RRT) of Impurities N/AReport ValuesReport All Impurities
Individual Impurity (Area %) Report Known ImpuritiesReport Values≤ 0.10%
Total Impurities (Area %) Report ValueReport Value≤ 0.50%

Table 2: Spectroscopic Data Comparison

TechniqueReference StandardSynthesized BatchComparison Outcome
¹H NMR Spectrum ConformsSpectrum ConformsSpectra are superimposable, chemical shifts and coupling constants match.
¹³C NMR Spectrum ConformsSpectrum ConformsSpectra are superimposable, chemical shifts match.
Mass Spectrometry (MS) Molecular Ion [M+H]⁺ matches theoretical massMolecular Ion [M+H]⁺ matches theoretical massMass spectra are comparable, fragmentation patterns are consistent.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible purity analysis. The following are recommended methods for the analysis of this compound.

3.1. High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of purity and the detection of process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirmation.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts and coupling constants of the protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of the carbon atoms.

3.3. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: Introduce the sample solution (prepared for HPLC analysis) directly into the mass spectrometer.

  • Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight.

Potential Impurities

Based on common synthetic routes for hydroxypyridinones, potential impurities may include starting materials, reagents, and by-products. For instance, a potential synthetic route might involve the cyclization of a precursor molecule. In such cases, unreacted starting materials or partially reacted intermediates could be present as impurities. A thorough analysis of the synthetic pathway is necessary to predict and identify potential process-related impurities.

Visualizing the Workflow and Mechanism

5.1. Experimental Workflow

The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound.

cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_comparison Comparison to Standard cluster_conclusion Conclusion synthesis Synthesize this compound purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC Analysis purification->hplc nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms data_comparison Compare Data (Purity, Spectra) hplc->data_comparison nmr->data_comparison ms->data_comparison ref_standard Reference Standard ref_standard->data_comparison pass Purity Meets Specification data_comparison->pass Meets Criteria fail Further Purification Required data_comparison->fail Does Not Meet Criteria

Caption: Workflow for purity assessment of synthesized this compound.

5.2. Signaling Pathway of Iron Chelation

This compound acts as an iron chelator, a mechanism shared by other hydroxypyridinones like deferiprone. The primary therapeutic action involves the binding of excess iron, preventing it from participating in harmful redox reactions and facilitating its excretion from the body.

cluster_body Systemic Iron Overload cluster_drug Therapeutic Intervention excess_iron Excess Free Iron (Fe³⁺) in Plasma and Tissues ros_formation Reactive Oxygen Species (ROS) Formation excess_iron->ros_formation chelation Formation of Stable Iron-Chelator Complex excess_iron->chelation Binds Fe³⁺ cell_damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros_formation->cell_damage chelator This compound (Administered) chelator->chelation chelation->ros_formation Prevents excretion Excretion of Complex (Primarily via Urine) chelation->excretion

Caption: Mechanism of action for this compound as an iron chelator.

Structure-Activity Relationship (SAR) of 5-Hydroxy-2-methylpyridin-4(1H)-one Analogs as Potential HIV-1 Integrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-hydroxy-2-methylpyridin-4(1H)-one analogs, focusing on their potential as inhibitors of HIV-1 integrase. The information presented herein is intended to support researchers in the design and development of novel antiretroviral agents.

Introduction

The this compound scaffold is a key pharmacophore in the development of inhibitors targeting metalloenzymes, owing to its ability to chelate divalent metal ions essential for catalytic activity. In the context of HIV-1, the integrase enzyme, which contains two essential Mg²⁺ ions in its active site, represents a prime target for this class of compounds. This guide summarizes the SAR of a series of analogs based on this scaffold, providing quantitative data on their anti-HIV-1 activity and insights into their mechanism of action.

Comparative Analysis of Anti-HIV-1 Activity

A series of this compound analogs were synthesized and evaluated for their ability to inhibit HIV-1 replication in a cell-based assay. The following table summarizes the 50% inhibitory concentration (IC₅₀), 50% cytotoxic concentration (CC₅₀), and the therapeutic index (TI = CC₅₀/IC₅₀) for key analogs.

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (µM)[1]CC₅₀ (µM)[1]Therapeutic Index (TI)[1]
5a HH87>200>2.3
5c H4-Chlorophenyl80>200>2.5
5d H4-Fluorophenyl65480.74
5h H4-Methoxyphenyl82>200>2.4
5n H3,4-Dimethoxyphenyl851802.1
6b CH₃4-Chlorophenyl>200>200-
6g CH₃4-Methoxyphenyl>200>200-
6i CH₃3,4-Dimethoxyphenyl>200>200-
6j CH₃3,4,5-Trimethoxyphenyl>200>200-
6l CH₃Naphthyl>200>200-
5m H3,4,5-Trimethoxyphenyl>200>200-

Key Findings from SAR Analysis:

  • Effect of N¹-Substitution (R¹): Analogs with a hydrogen at the N¹ position (series 5) generally exhibited anti-HIV-1 activity, whereas N¹-methylation (series 6) led to a complete loss of activity (IC₅₀ > 200 µM). This suggests that the N¹-H may be crucial for binding to the target enzyme, potentially through hydrogen bonding.

  • Effect of C²-Substitution (R²):

    • A variety of aromatic substituents at the C² position were tolerated in the N¹-H series (5a, 5c, 5d, 5h, 5n), with IC₅₀ values ranging from 65 to 87 µM.[1]

    • Compound 5d , with a 4-fluorophenyl substituent, demonstrated the highest potency (IC₅₀ = 65 µM), although it also exhibited the highest cytotoxicity (CC₅₀ = 48 µM).[1]

    • Compounds 5c (4-chlorophenyl) and 5h (4-methoxyphenyl) displayed the most favorable therapeutic indices (>2.5 and >2.4, respectively), indicating a better balance between efficacy and safety in this preliminary screen.[1]

    • Increasing the steric bulk and lipophilicity with a 3,4,5-trimethoxyphenyl group (5m ) resulted in a loss of activity.[1]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the target compounds generally starts from commercially available kojic acid. The key steps involve the protection of the 5-hydroxyl group, followed by reaction with an appropriate amine to form the pyridinone ring. Subsequent modifications at the N¹ and C² positions are achieved through standard synthetic methodologies, followed by deprotection to yield the final products.

Anti-HIV-1 Activity Assay (Single-Round Infection Assay)

The anti-HIV-1 activity of the synthesized compounds was evaluated using a single-round viral infection assay. This assay measures the ability of a compound to inhibit the replication of HIV-1 in a cell-based system.

Materials:

  • HEK 293T cells

  • HIV-1 packaging vector (e.g., pCMVΔR8.2)

  • HIV-1 transfer vector encoding a reporter gene (e.g., luciferase)

  • VSV-G envelope-expressing plasmid

  • MT-4 cells (or other susceptible cell line)

  • Synthesized compounds

  • Positive control (e.g., Nevirapine)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Virus Production: Co-transfect HEK 293T cells with the HIV-1 packaging vector, the transfer vector, and the VSV-G envelope-expressing plasmid to produce VSV-G pseudotyped HIV-1 particles.

  • Cell Plating: Seed MT-4 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds and the positive control. Add the diluted compounds to the wells containing the MT-4 cells.

  • Infection: Add the produced virus supernatant to the wells containing the cells and compounds.

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO₂ incubator.

  • Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that reduces the luciferase activity by 50% compared to the virus control (no compound).

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was determined using the MTT assay to measure cell viability.

Materials:

  • MT-4 cells

  • Synthesized compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Protocol:

  • Cell Plating: Seed MT-4 cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate for the same duration as the anti-HIV assay (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Mechanism of Action and Visualization

The 5-hydroxy-4-pyridinone core is a well-established chelator of divalent metal ions. In the context of HIV-1 integrase, it is hypothesized that this scaffold inhibits the enzyme by coordinating with the two Mg²⁺ ions in the catalytic active site. This chelation disrupts the normal catalytic function of the enzyme, preventing the integration of the viral DNA into the host genome.

The following diagram illustrates the proposed mechanism of HIV-1 integrase inhibition by this class of compounds.

HIV_Integrase_Inhibition cluster_virus HIV-1 Life Cycle cluster_integrase Integrase Active Site Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration Integrase HIV-1 Integrase Viral_DNA->Integrase Binds to Provirus Provirus Integration->Provirus Mg1 Mg²⁺ Mg2 Mg²⁺ Inhibitor This compound Analog Inhibitor->Mg1 Chelates Inhibitor->Mg2 Inhibition_Point->Integration Inhibition

Caption: Proposed mechanism of HIV-1 integrase inhibition.

The following workflow illustrates the key stages in the discovery and evaluation of this compound analogs as anti-HIV agents.

Drug_Discovery_Workflow Start Scaffold Identification (this compound) Synthesis Analog Synthesis (Vary R¹ and R² substituents) Start->Synthesis Screening Biological Screening Synthesis->Screening Anti_HIV Anti-HIV-1 Assay (IC₅₀ Determination) Screening->Anti_HIV Cytotoxicity Cytotoxicity Assay (CC₅₀ Determination) Screening->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Anti_HIV->SAR Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Drug discovery workflow for the evaluated analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel HIV-1 inhibitors. The preliminary SAR data indicates that the N¹-H is critical for activity, and that modifications at the C² position with various aromatic groups can modulate both potency and cytotoxicity. Specifically, analogs with 4-chlorophenyl and 4-methoxyphenyl substituents at the C² position demonstrated the most promising initial profiles. Further optimization of this scaffold, guided by the SAR insights presented here, could lead to the discovery of more potent and selective anti-HIV-1 agents targeting the integrase enzyme. Future work should focus on confirming the mechanism of action through in vitro integrase inhibition assays and expanding the library of analogs to improve potency and reduce cytotoxicity.

References

Safety Operating Guide

Safe Disposal of 5-hydroxy-2-methylpyridin-4(1H)-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling 5-hydroxy-2-methylpyridin-4(1H)-one must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, based on safety data sheets for closely related isomers.

Hazard Profile and Safety Summary

This compound and its isomers are classified as hazardous materials.[1] Key hazard statements indicate that these compounds can be harmful if swallowed, cause skin irritation, and lead to serious eye damage or irritation.[1][2][3] They may also cause respiratory irritation.[2][3] Therefore, strict adherence to safety protocols during handling and disposal is paramount.

Hazard CategoryDescriptionPrecautionary Statement Codes
Acute Oral ToxicityHarmful if swallowed.[1][3]P301 + P312 + P330
Skin Corrosion/IrritationCauses skin irritation.[1][2][3]P302 + P352
Serious Eye Damage/IrritationCauses serious eye irritation or damage.[1][2]P305 + P351 + P338 + P310
Specific Target Organ ToxicityMay cause respiratory irritation.[2][3]P261, P304 + P340

Personal Protective Equipment (PPE) Protocol

Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment. This serves as the primary defense against accidental exposure.

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[2]

  • Hand Protection: Use impervious gloves (e.g., nitrile rubber).[2]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved N95 dust mask.[4]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures the safety of all laboratory personnel.

  • Waste Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]

    • The storage area should be a designated hazardous waste accumulation area.

  • Arranging for Professional Disposal:

    • Disposal of this chemical must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of it down the drain or in regular trash.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup of the hazardous waste.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of collection in a hazardous waste log. This is crucial for regulatory compliance.

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE:

    • Before addressing the spill, ensure you are wearing the full complement of required PPE.

  • Contain and Clean the Spill:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust formation.[2]

    • For solutions, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into the hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Report the Incident:

    • Report the spill to your laboratory supervisor and EHS department, providing details of the chemical, quantity, and cleanup procedure.

Experimental Workflow for Disposal

Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Segregate and Collect Waste in Labeled Container A->B C Seal the Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS for Professional Disposal D->E F Document Waste Generation E->F

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistics for Handling 5-hydroxy-2-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This document provides a comprehensive guide to the safe handling, storage, and disposal of 5-hydroxy-2-methylpyridin-4(1H)-one, a pyridinone derivative. The following procedures are based on best practices for handling powdered chemicals and data from structurally similar compounds.

Hazard Identification and Classification

  • Acute Oral Toxicity

  • Skin Irritation [1]

  • Serious Eye Damage/Irritation [1]

  • Respiratory Tract Irritation [1]

Signal Word: Danger[1]

Physical and Chemical Properties (Data from Structurally Similar Compounds)

The following table summarizes the known physical and chemical properties of compounds structurally related to this compound. This data should be used as a precautionary reference.

Property5-Hydroxy-2-methylpyridine5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one
Molecular Formula C6H7NO[1]C7H9NO3
Molecular Weight 109.13 g/mol [1]155.15 g/mol [2]
Appearance Pale tan to brown powder[3]Not specified
Melting Point 168-170 °C[1]Not specified
Boiling Point 295-296 °C (estimated)[3]323.2 °C at 760 mmHg[2]
Flash Point 132.7 °C (estimated)[3]149.3 °C[2]
Solubility Soluble in water (estimated) and dichloromethane.[1][3]Not specified

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the required PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Change gloves frequently, especially if contaminated.
Eyes Safety goggles or face shieldMust provide a complete seal around the eyes. A face shield should be used when there is a risk of splashing.
Body Laboratory coatA fully buttoned lab coat is required. Consider a disposable coat for handling larger quantities.
Respiratory N95 dust mask or higherA NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow outlines the safe handling of this compound from receipt to storage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area 1. Designate Handling Area (Fume Hood) don_ppe 2. Don Appropriate PPE weigh 4. Weigh Compound (in fume hood) prep_area->weigh gather_materials 3. Assemble All Necessary Equipment and Reagents dissolve 5. Prepare Solution (if applicable) reaction 6. Perform Experiment decontaminate 7. Decontaminate Work Area and Equipment reaction->decontaminate dispose_waste 8. Package and Label Waste doff_ppe 9. Doff and Dispose of PPE store 10. Store Compound in a Designated, Ventilated Area

Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Detailed Handling Steps

  • Designate a Handling Area: All work with powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Don Appropriate PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and any required solvents or reagents.

  • Weighing the Compound:

    • Place an analytical balance inside the fume hood.

    • Use a micro-spatula to carefully transfer the desired amount of powder from the stock container to a weigh boat.

    • Avoid creating dust by handling the powder gently.

    • Close the stock container immediately after weighing.

  • Preparing Solutions (if applicable):

    • If the experimental protocol requires a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

    • Ensure the dissolution process is conducted entirely within the fume hood.

  • Performing the Experiment: Conduct all experimental procedures within the fume hood.

  • Decontamination:

    • After the experiment is complete, decontaminate all surfaces and equipment.

    • Wipe down the work surface of the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.

    • Thoroughly clean all glassware and equipment.

  • Waste Packaging: All waste materials must be collected and labeled for proper disposal. (See Disposal Plan below).

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, lab coat, then eye protection. Dispose of single-use PPE in the appropriate waste stream.

  • Storage: Store the stock container of this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental protection and regulatory compliance. Do not dispose of this compound down the drain.[5]

cluster_collection Waste Collection cluster_packaging Packaging & Labeling cluster_disposal Final Disposal solid_waste 1. Solid Waste (Contaminated PPE, weigh boats) liquid_waste 2. Liquid Waste (Unused solutions, reaction mixtures) package 3. Place in Designated, Labeled Waste Containers solid_waste->package liquid_waste->package label_info 4. Label with: - Chemical Name - Hazard Symbols - Date store_waste 5. Store Waste in a Designated Satellite Accumulation Area label_info->store_waste dispose 6. Arrange for Pickup by a Certified Hazardous Waste Disposal Service

Caption: Waste Disposal Workflow for this compound.
Experimental Protocol: Detailed Disposal Steps

  • Solid Waste Collection:

    • Collect all solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, in a designated, clearly labeled solid waste container.

  • Liquid Waste Collection:

    • Collect all liquid waste, including unused solutions and reaction mixtures, in a separate, clearly labeled liquid waste container.

    • Ensure the container is made of a compatible material and has a secure lid.

  • Packaging and Labeling:

    • Use separate, dedicated containers for solid and liquid waste.

    • Clearly label each container with "Hazardous Waste," the full chemical name "this compound," the appropriate hazard pictograms (e.g., corrosive, irritant, toxic), and the date of accumulation.

  • Storage of Waste: Store the waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed hazardous waste disposal company. Incineration is a common and effective method for the disposal of pyridine-based compounds.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[6]
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly.
Large Spill Evacuate the area immediately. Notify your laboratory supervisor and your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.